FR-190997
Description
Properties
Molecular Formula |
C37H33Cl2N5O5 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
4-[(E)-3-[[2-[2,4-dichloro-N-methyl-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]anilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide |
InChI |
InChI=1S/C37H33Cl2N5O5/c1-23-19-32(48-21-26-7-4-5-18-41-26)27-8-6-9-31(36(27)43-23)49-22-28-29(38)15-16-30(35(28)39)44(3)34(46)20-42-33(45)17-12-24-10-13-25(14-11-24)37(47)40-2/h4-19H,20-22H2,1-3H3,(H,40,47)(H,42,45)/b17-12+ |
InChI Key |
YFMDLMSUZMRKKH-SFQUDFHCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Bradykinin B2 Receptor Partial Agonist FR-190997
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a non-peptide partial agonist of the bradykinin B2 receptor. The document details its binding affinity, functional activity in various cellular and in vivo models, and the associated signaling pathways. Methodologies for key experimental procedures are also outlined to facilitate further research and development.
Quantitative Pharmacological Data
This compound has been characterized across multiple studies to determine its affinity, potency, and efficacy at the bradykinin B2 receptor. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| Ki | 9.8 nM | Human cloned B2-receptor | Radioligand Binding | [1][2][3] |
| EC50 | 155 nM | Human ocular cells (nonpigmented ciliary epithelium) | Intracellular Ca²⁺ Mobilization | [1][2] |
| EC50 | 15-19 nM | Human ciliary muscle (h-CM) and trabecular meshwork (h-TM) cells | Prostaglandin Production | [1][2] |
| EC50 | 80 nM | MDA-MB-231 (triple-negative breast cancer cell line) | Antiproliferative Activity | [2][4] |
| pEC50 | 7.7 | Rabbit jugular vein and guinea pig ileum | Contraction Bioassay | [5] |
| ED50 | 3.7 ± 0.5 nmol/kg | Rabbits (in vivo) | Hypotensive Response | [5] |
| ED50 | 8.9 ± 3.6 nmol/kg | Guinea pigs (in vivo) | Hypotensive Response | [5] |
Table 2: Efficacy and Antiproliferative Activity
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| Emax | 38-80% (relative to Bradykinin) | Human ocular cells | Intracellular Ca²⁺ Mobilization | [1][2] |
| Emax | 27-33% (relative to Bradykinin) | h-CM and h-TM cells | Prostaglandin Production | [1][2] |
| IC50 | 2.14 µM | MCF-7 (breast cancer cell line) | Antiproliferative Activity | [4][6] |
| IC50 | 0.08 µM | MDA-MBA-231 (breast cancer cell line) | Antiproliferative Activity | [4][6] |
Signaling Pathways and Mechanism of Action
This compound acts as a partial agonist at the constitutively expressed bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[1][2] This activation can also stimulate the production of prostaglandins and pro-matrix metalloproteinases (MMPs).[1][2] Furthermore, bradykinin B2 receptor stimulation is known to activate the oncogenic ERK pathway.[4][6] In the context of its antiproliferative effects, it is suggested that this compound's activity may stem from a dual mechanism: agonist-induced receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors, leading to the inhibition of endosomal signaling.[4][6]
Caption: Signaling pathway of this compound at the Bradykinin B2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human bradykinin B2 receptor.
-
Assay Buffer: A suitable buffer (e.g., TES buffer, pH 7.4) containing protease inhibitors is used.
-
Competition Binding: A constant concentration of a radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium [Ca²⁺]i Mobilization Assay
-
Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium concentration, a hallmark of B2 receptor activation via the Gq pathway.
-
Methodology:
-
Cell Culture: Human ocular cells (or other relevant cell lines expressing B2 receptors) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: After a baseline fluorescence reading is established, cells are stimulated with various concentrations of this compound. Bradykinin is used as a positive control (full agonist).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of this compound relative to bradykinin.
-
Prostaglandin (PG) Production Assay
-
Objective: To quantify the production of prostaglandins in response to this compound stimulation.
-
Methodology:
-
Cell Culture: Human ciliary muscle or trabecular meshwork cells are grown to confluence.
-
Stimulation: Cells are treated with varying concentrations of this compound for a specified period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of prostaglandins (e.g., PGE2) in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated to calculate the EC50 and Emax for prostaglandin production.
-
Antiproliferative Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MBA-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as MTT, MTS, or by direct cell counting.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the drug concentration.
-
Experimental and Drug Development Workflow
The characterization and development of a compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiproliferative Landscape of FR-190997: A Technical Guide for Cancer Researchers
Abstract
FR-190997, a selective nonpeptide partial agonist of the bradykinin B2 receptor (B2R), has demonstrated significant antiproliferative effects against breast cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic agents.
Introduction
The bradykinin B2 receptor, a G-protein coupled receptor, is constitutively expressed in a wide variety of tissues and is known to be overexpressed in several types of cancer, including breast cancer.[1] Stimulation of B2R by its natural ligand, bradykinin, has been linked to the activation of oncogenic signaling pathways, such as the ERK pathway, promoting tumor proliferation and invasion.[1] Paradoxically, both B2R antagonists and, more recently, agonists like this compound have been shown to elicit antiproliferative benefits.[1] This guide focuses on the latter, summarizing the existing data on this compound and providing a framework for further investigation into its potential as an anticancer agent.
Quantitative Data: Antiproliferative Activity of this compound
The antiproliferative efficacy of this compound has been quantified in human breast cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+) | IC50 | 2.14 µM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.08 µM (80 nM) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 80 nM | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Proposed Mechanism of Action
The antiproliferative activity of this compound is thought to arise from a dual mode of action that ultimately leads to the inhibition of cancer cell growth.[1] This proposed mechanism involves:
-
Agonist-Induced Receptor Internalization and Degradation: As a B2R agonist, this compound is believed to induce the internalization and subsequent degradation of the B2R. This process effectively reduces the number of receptors available on the cell surface to participate in pro-proliferative signaling.[1]
-
Inhibition of Endosomal Signaling: Following internalization, B2Rs can continue to signal from endosomal compartments. This compound may sequester these intracellular receptors and inhibit their associated endosomal signaling, which is implicated in cell proliferation.[1]
A key downstream effector of B2R signaling is the ERK (Extracellular signal-regulated kinase) pathway, which is a well-established driver of cell proliferation and survival in cancer.[1] The binding of an agonist to B2R can activate Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. The inhibitory effect of this compound on proliferation suggests a complex regulation of this pathway, potentially through the aforementioned receptor internalization and endosomal signaling inhibition.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the study of the antiproliferative effects of this compound.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma, ER-positive)
-
MDA-MB-231 (human breast adenocarcinoma, triple-negative)
-
-
Culture Medium:
-
For MCF-7: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
For MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., IC25, IC50, IC75) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The results will differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Future Directions
While the initial findings on the antiproliferative effects of this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In-depth Mechanistic Studies: Detailed investigation of the downstream signaling pathways affected by this compound in breast cancer cells, including the precise mechanism of ERK pathway modulation.
-
In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models of breast cancer.
-
Selectivity and Toxicity: Assessment of the compound's effects on non-cancerous cells to determine its therapeutic window.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
Conclusion
This compound presents an intriguing paradox in cancer pharmacology, where a B2R agonist exhibits potent antiproliferative activity. The data summarized in this guide highlight its efficacy in breast cancer cell lines and put forth a plausible dual mechanism of action. The provided experimental protocols offer a foundation for researchers to further explore and validate the anticancer properties of this compound. Continued investigation into this compound and its analogues could pave the way for novel therapeutic strategies targeting the bradykinin B2 receptor in oncology.
References
FR-190997: A Novel Bradykinin B2 Receptor Agonist for Intraocular Pressure Reduction
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. The management of IOP is the cornerstone of glaucoma therapy. This technical document provides an in-depth overview of FR-190997, a nonpeptide partial agonist of the bradykinin B2 receptor, and its role as a potent ocular hypotensive agent. This compound represents a novel therapeutic approach to lowering IOP by targeting the uveoscleral outflow pathway. This whitepaper will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for the cited experiments, and present visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Its mechanism for lowering intraocular pressure is primarily attributed to the enhancement of uveoscleral outflow of aqueous humor.[1][2] This is achieved through a signaling cascade initiated by the activation of the B2R in ocular tissues, particularly the ciliary muscle and trabecular meshwork.
The binding of this compound to the B2R activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium ([Ca2+]i).[1] This increase in intracellular calcium stimulates the production and release of prostaglandins (PGs), primarily PGE2.[1][3] The elevated levels of prostaglandins are known to increase the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, within the ciliary muscle.[1][2] These enzymes remodel the extracellular matrix of the ciliary muscle and surrounding tissues, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor through the uveoscleral pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Cell Type | Value | Reference |
| B2 Receptor Binding Affinity (Ki) | Human cloned B2 Receptor | 9.8 nM | [1] |
| Intracellular Ca2+ Mobilization (EC50) | Human Ocular Cells | 155 nM | [1] |
| Intracellular Ca2+ Mobilization (Emax) | Human Ocular Cells | 38-80% (partial agonist) | [1] |
| Prostaglandin Production (EC50) | Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) cells | 15-19 nM | [1] |
| Prostaglandin Production (Emax) | Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) cells | 27-33% | [1] |
Table 2: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys
| Parameter | Dosage | Result | Reference |
| IOP Reduction | 30 µg (single topical dose) | 37% reduction at 24 hours post-dose (P < 0.001) | [1] |
| Uveoscleral Outflow Stimulation | Not specified | 2.6 to 3.9-fold increase above baseline | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on established methods in the field, as the specific, detailed protocols from the primary research on this compound were not available in the public domain.
Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys
Objective: To determine the effect of topically administered this compound on IOP in a non-human primate model of ocular hypertension.
Materials:
-
Conscious, trained cynomolgus monkeys with laser-induced ocular hypertension.
-
This compound ophthalmic solution.
-
Vehicle control solution.
-
Proparacaine hydrochloride ophthalmic solution (0.5%).
-
A calibrated applanation tonometer (e.g., Tono-Pen).
-
Animal restraint system.
Procedure:
-
Baseline IOP measurements are taken for both eyes of each monkey prior to treatment.
-
A single drop of proparacaine hydrochloride is instilled in each eye to provide topical anesthesia.
-
A single 30 µL drop of this compound ophthalmic solution is administered topically to one eye, and the vehicle solution is administered to the contralateral eye as a control.
-
IOP is measured at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours).
-
For each measurement, the tonometer probe is gently and briefly touched to the central cornea multiple times to obtain a reliable reading.
-
The mean of multiple readings for each eye at each time point is recorded.
-
The percentage change in IOP from baseline is calculated for both the treated and control eyes.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
Objective: To quantify the ability of this compound to stimulate the release of intracellular calcium in human ocular cells.
Materials:
-
Cultured human ocular cells (e.g., non-pigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound solutions at various concentrations.
-
Bradykinin (as a positive control).
-
B2 receptor antagonist (e.g., HOE-140) for specificity testing.
-
A fluorescence microplate reader or a fluorescence microscope with imaging capabilities.
Procedure:
-
Human ocular cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluency.
-
The cells are loaded with Fluo-4 AM dye (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 45-60 minutes at 37°C.
-
After loading, the cells are washed with HBSS to remove extracellular dye.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.
-
This compound solutions at various concentrations are added to the wells.
-
Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
The peak fluorescence response is used to determine the EC50 and Emax values.
-
To confirm B2 receptor specificity, cells are pre-incubated with a B2 receptor antagonist before the addition of this compound.
Prostaglandin (PG) Production Assay
Objective: To measure the amount of prostaglandins (specifically PGE2) released from human ciliary muscle and trabecular meshwork cells following stimulation with this compound.
Materials:
-
Cultured human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells.
-
This compound solutions at various concentrations.
-
Bradykinin (as a positive control).
-
Cyclooxygenase-2 (COX-2) inhibitor (e.g., bromfenac) for mechanism confirmation.
-
Commercially available Prostaglandin E2 ELISA kit.
-
Cell culture medium.
Procedure:
-
h-CM or h-TM cells are grown to confluency in 24- or 48-well plates.
-
The culture medium is replaced with fresh, serum-free medium containing various concentrations of this compound.
-
The cells are incubated for a specified period (e.g., 24 hours) to allow for prostaglandin synthesis and release.
-
Following incubation, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Briefly, samples and standards are added to a microplate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
The EC50 and Emax for PGE2 production are calculated from the dose-response curve.
Matrix Metalloproteinase (MMP) Release Assay
Objective: To determine the effect of this compound on the release of pro-MMP-1 and pro-MMP-3 from human ciliary muscle cells.
Materials:
-
Cultured human ciliary muscle (h-CM) cells.
-
This compound solutions at various concentrations.
-
Commercially available ELISA kits for human pro-MMP-1 and pro-MMP-3.
-
Cell culture medium.
Procedure:
-
h-CM cells are cultured to confluency in multi-well plates.
-
The cells are treated with various concentrations of this compound in serum-free medium for a designated time (e.g., 24-48 hours).
-
The culture supernatant is collected.
-
The concentrations of pro-MMP-1 and pro-MMP-3 in the supernatant are measured using specific sandwich ELISA kits.
-
In these assays, the sample is added to a microplate coated with a capture antibody specific for either pro-MMP-1 or pro-MMP-3.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric signal, which is directly proportional to the amount of MMP present, is measured using a microplate reader.
-
The fold-increase in MMP release compared to untreated control cells is calculated.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in lowering intraocular pressure.
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound has demonstrated significant potential as a novel therapeutic agent for the reduction of intraocular pressure. Its unique mechanism of action, targeting the bradykinin B2 receptor to enhance uveoscleral outflow, offers a promising alternative or adjunct to existing glaucoma therapies. The preclinical data robustly support its efficacy and provide a clear understanding of its molecular pharmacology. Further investigation, including clinical trials in human subjects, is warranted to fully elucidate the therapeutic utility of this compound in the management of glaucoma and ocular hypertension. This document provides a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this promising compound.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein expression, biochemical pharmacology of signal transduction, and relation to intraocular pressure modulation by bradykinin B2 receptors in ciliary muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Synthesis of FR-190997: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R). Initially investigated for cardiovascular indications and later for glaucoma, it has shown significant antiproliferative activity in cancer cell lines, sparking interest in its repurposing as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological evaluation of this compound, including detailed experimental methodologies and a summary of its key biological activities.
Introduction
Bradykinin, a nonapeptide, is a key mediator in the kallikrein-kinin system, exerting its diverse physiological and pathological effects through two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is implicated in processes such as inflammation, pain, and blood pressure regulation.[1] The discovery of non-peptide ligands for the B2 receptor has been a significant area of research, leading to the development of both antagonists and agonists.
This compound, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, was first reported by Fujisawa Pharmaceutical Co. (now Astellas Pharma Inc.) as a potent and selective B2R partial agonist.[2][3] This document details the initial synthetic routes to this compound and the key in vitro and in vivo studies that have characterized its pharmacological profile.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (B2 Receptor) | 9.8 nM | Human cloned B2 receptor | [3][4] |
| EC50 (Ca2+ mobilization) | 155 nM | Human non-pigmented ciliary epithelial cells | [3] |
| EC50 (Prostaglandin Production) | 15-19 nM | Human ciliary muscle and trabecular meshwork cells | [3] |
| IC50 (B2 Receptor) | 3 nM | Not specified | [2] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 2.14 µM | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 µM (80 nM) | [2][5][6][7] |
Experimental Protocols
Synthesis of this compound
The initial synthesis of this compound reported by Fujisawa was a 20-step process that involved multiple chromatographic purifications.[2][7] A more recent, improved synthesis was developed that is 17 steps long and chromatography-free, enabling multigram scale production.[2][6][7] The overall synthetic strategy involves the convergent synthesis of key fragments followed by their assembly.
Key Synthetic Steps (Improved 17-Step Synthesis):
A detailed, step-by-step protocol for the entire 17-step synthesis is beyond the scope of this guide; however, the general approach is outlined below. The synthesis can be conceptually divided into the preparation of three key intermediates: the quinoline core, the dichloroanilide moiety, and the cinnamic acid derivative.
-
Synthesis of the Quinoline Core: This typically starts from a substituted aniline and involves a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline ring system.[8] Further modifications introduce the 2-methyl and 4-(2-pyridylmethoxy) substituents.
-
Synthesis of the Dichloroanilide Moiety: This fragment is prepared from 2,6-dichloroaniline through a series of reactions to introduce the N-methylamino group and the benzyloxy linker.
-
Synthesis of the Cinnamic Acid Derivative: This involves the preparation of 4-(N-methylcarbamoyl)cinnamic acid.
-
Fragment Coupling and Final Assembly: The key fragments are then coupled together. The final step typically involves the attachment of the cinnamide moiety to the dichloroanilide fragment, which is then linked to the quinoline core.
A visual representation of the synthetic workflow is provided below.
Bradykinin B2 Receptor Binding Assay
This protocol is a general representation based on commonly used methods.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled B2 receptor ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by analyzing the competition binding data using non-linear regression analysis (e.g., using Prism software).
-
Intracellular Calcium Mobilization Assay
This protocol is based on the use of a fluorescence-based assay.[9][10][11][12]
-
Cell Culture:
-
Plate cells endogenously or recombinantly expressing the B2 receptor (e.g., human non-pigmented ciliary epithelial cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence imaging plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Antiproliferative Assay (MTT Assay)
This protocol is a general method for assessing cell viability.[13]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Mechanism of Action
This compound acts as a partial agonist at the bradykinin B2 receptor. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][14] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events.
The antiproliferative effects of this compound are thought to be mediated by a dual mechanism. One proposed mechanism involves agonist-induced receptor internalization and degradation, leading to a reduction in the number of functional B2 receptors available for signaling.[5] Another hypothesis is the sequestration of intracellular B2 receptors and inhibition of their associated endosomal signaling.[5]
Conclusion
This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds potential as a therapeutic agent. Its initial discovery and synthesis by Fujisawa laid the groundwork for subsequent investigations into its diverse biological activities. The development of a more efficient, multigram-scale synthesis has made this compound more accessible for further research. The intriguing antiproliferative effects of this compound warrant further investigation to elucidate the precise mechanisms involved and to explore its potential for clinical development in oncology. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. helios.eie.gr [helios.eie.gr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of FR-190997 and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract: FR-190997, a nonpeptide small molecule, was initially identified as a potent and selective partial agonist for the bradykinin B2 receptor (B2R). Its activities, including lowering intraocular pressure and potential roles in inflammation, have been well-documented.[1][2] More recently, this compound and its analogues have garnered significant interest for their potent antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer.[3][4][5] This has sparked new research into the structure-activity relationships (SAR) of the this compound scaffold to optimize its anticancer efficacy. This document provides a comprehensive overview of the SAR, relevant signaling pathways, and key experimental protocols for studying this compound and its derivatives.
Core Structure and Mechanism of Action
This compound, or 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a complex molecule with several domains amenable to chemical modification for SAR studies.[1][3] As a B2R agonist, its classical mechanism involves binding to the G-protein-coupled B2R, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[1][6] However, its antiproliferative effects are hypothesized to stem from a dual mode of action that is distinct from its classical signaling role.[4][7]
B2R Agonist Signaling Pathway
The canonical signaling pathway initiated by this compound at the cell membrane involves the activation of Gq/11 proteins, leading to downstream events such as intracellular calcium mobilization and the production of prostaglandins and matrix metalloproteinases.[1][6]
Caption: Canonical Bradykinin B2 Receptor (B2R) signaling pathway activated by this compound.
Proposed Antiproliferative Mechanism
The potent anticancer activity of this compound is not fully explained by its classical agonism. A dual-mode hypothesis suggests that its efficacy arises from agonist-induced receptor internalization and degradation, coupled with the inhibition of endosomal signaling by sequestering intracellular B2 receptors.[7] This dual action effectively neutralizes the controversy over whether B2R agonists or antagonists should be antiproliferative.[4][7]
Caption: Proposed dual-mode mechanism for the antiproliferative activity of this compound.
Quantitative Data and Structure-Activity Relationships
SAR studies have been enabled by the development of a streamlined, 17-step synthesis of the this compound scaffold that avoids chromatographic purification, allowing for the generation of novel analogues.[3][8] The data reveals that subtle modifications to the core structure can lead to dramatic changes in biological activity.
Biological Activity of this compound
This compound demonstrates high affinity for the B2R and potent functional activity across various assays.
| Parameter | Value | Cell/System | Reference |
| Receptor Binding | |||
| B2R Binding Affinity (Ki) | 9.8 nM | Human cloned B2R | [1][6] |
| B2R Binding (IC50) | 3 nM | Human B2R (hB2R) | [3] |
| Functional Activity | |||
| Intracellular Ca²⁺ Mobilization (EC50) | 155 nM | Human ocular cells | [1][6] |
| Prostaglandin Production (EC50) | 15-19 nM | h-CM and h-TM cells | [1][6] |
| Antiproliferative Activity | |||
| Antiproliferative (IC50) | 2.14 µM | MCF-7 (breast cancer) | [4][7] |
| Antiproliferative (EC50/IC50) | 80 nM | MDA-MB-231 (breast cancer) | [3][4][5][7] |
SAR of this compound Analogues
Focused SAR studies have identified analogues with significantly enhanced antiproliferative potency compared to the parent compound.
| Compound | Modification | Antiproliferative IC50 (MDA-MB-231 cells) | Reference |
| This compound | Parent Compound | 80 nM | [3][4] |
| Aza-analogue | Oxygen at position 8 of the quinoline ring replaced by NH | Potent activity reported | [3] |
| Compound 10 | Undisclosed modification from a focused SAR study | 0.06 nM | [4][7] |
The remarkable subnanomolar potency of "Compound 10" highlights the potential for optimizing the this compound scaffold for anticancer applications.[4][7] The replacement of the quinoline oxygen with a nitrogen (aza-analogue) introduces a hydrogen bond donor, which may be critical for receptor interaction.[8]
SAR via Mutational Analysis
Site-directed mutagenesis of the human B2R has provided molecular-level insights into how this compound interacts with the receptor differently than the endogenous peptide ligand, bradykinin (BK).
| B2R Mutation | Effect on this compound | Effect on Bradykinin (BK) | Implication for SAR | Reference |
| W86A | 400-fold reduction in agonist affinity | 1400-fold reduction in agonist affinity | Residue is crucial for both ligands | [9] |
| F259A | 25-fold reduction in agonist affinity | 150-fold reduction in agonist affinity | Residue is crucial for both ligands | [9] |
| I110A | >100-fold reduction in binding affinity | No significant change | Key residue for nonpeptide ligand binding | [9] |
| Y295A / Y295F | Marked reduction in binding affinity | No significant change | Key residue for nonpeptide ligand binding | [9] |
| L114A, F252A, W256A | Efficacy impaired (acts as antagonist) | No significant change | Residues critical for receptor activation by this compound | [9] |
These findings indicate that residues in transmembrane helices 3 (I110) and 7 (Y295) are part of a distinct binding pocket for the nonpeptide this compound, while residues in helices 3, 6, and 7 are essential for its ability to activate the receptor.[9]
Key Experimental Protocols
The following protocols describe standard methodologies used to evaluate the biological activity of this compound and its analogues.
Antiproliferative Activity (MTT Assay)
This assay measures cell viability to determine the concentration of a compound required to inhibit cell proliferation by 50% (GI50 or IC50).[10]
Caption: General experimental workflow for determining antiproliferative IC50 using an MTT assay.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and incubated at 37°C in a humidified 5% CO₂ incubator.[10]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 18-24 hours.[10]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. Plates are incubated for 72 hours.[10]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) (MTT) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan.
-
Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the vehicle control.[10]
Inositol Phosphate (IP) Production Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify B2R functional agonism.[9]
Methodology:
-
Cell Culture: CHO cells stably transfected with the wild-type or mutated human B2R are used.[9]
-
Labeling: Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Treatment: Cells are washed and then stimulated with varying concentrations of this compound or bradykinin for a set time (e.g., 30 minutes) in the presence of LiCl (to prevent IP degradation).
-
Extraction: The reaction is stopped with an ice-cold methanol/HCl mixture.[9]
-
Purification: The samples are applied to anion-exchange chromatography columns (e.g., Bio-Rad AG1X8). Free inositol is washed away.[9]
-
Elution and Quantification: Total [³H]-inositol phosphates are eluted with a high-molarity buffer (e.g., 1.2 M ammonium formate / 0.1 M formic acid). The radioactivity in the eluates is measured by liquid scintillation counting to determine the level of IP production.[9]
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[1][6]
Methodology:
-
Cell Culture: Human ocular cells (or other cells expressing B2R) are grown on coverslips or in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a buffer solution.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorescence spectrophotometer or a plate reader capable of kinetic reads.
-
Stimulation: The test compound (this compound or analogue) is added to the cells.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.[1]
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics. While initially explored for its classical B2R agonist activities, the discovery of its potent antiproliferative effects has opened a new and exciting avenue for cancer drug development. SAR studies have already identified an analogue with subnanomolar potency, demonstrating that significant gains in efficacy are possible through chemical modification.[4][7] Future research should focus on elucidating the precise molecular interactions of these analogues within the B2R binding pocket and further exploring the dual-mode signaling mechanism responsible for their anticancer activity. The detailed protocols and SAR data presented in this guide serve as a foundational resource for researchers aiming to advance this promising class of compounds.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helios.eie.gr [helios.eie.gr]
- 4. researchgate.net [researchgate.net]
- 5. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
FR-190997 and its Effects on the ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent and selective non-peptide agonist of the bradykinin B2 receptor (B2R). While the activation of B2R is classically associated with the pro-proliferative ERK signaling pathway, this compound exhibits a paradoxical antiproliferative effect in several cancer cell lines, including breast cancer. This technical guide provides an in-depth overview of this compound, its interaction with the ERK signaling pathway, and the current understanding of its dual mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic small molecule that acts as a partial agonist at the bradykinin B2 receptor.[1] Bradykinin, the endogenous ligand for B2R, is involved in a variety of physiological and pathological processes, including inflammation, pain, and cell growth.[2] The B2R is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3] Given the role of the ERK pathway in cancer, the effects of B2R modulation are of significant interest in oncology research.
The Paradoxical Antiproliferative Effect of this compound
Stimulation of the bradykinin B2 receptor is known to activate the oncogenic ERK pathway.[3] However, studies have demonstrated that this compound possesses significant antiproliferative activity against breast cancer cell lines.[3][4] This paradoxical effect suggests a more complex mechanism of action than simple agonism at the cell surface. The current hypothesis points towards a dual mode of action involving agonist-induced receptor internalization and degradation, coupled with the inhibition of associated endosomal signaling.[3] This proposed mechanism suggests that while this compound initially activates the B2R, its prolonged effect leads to a downregulation of the receptor and a subsequent dampening of pro-proliferative signals.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (B2 Receptor) | 9.8 nM | Human cloned B2 receptor | [1] |
| EC50 (Intracellular Ca2+ mobilization) | 155 nM | Human ocular cells | [1] |
| pEC50 (in vitro contraction) | 7.7 | Rabbit jugular vein, Guinea pig ileum | |
| ED50 (hypotensive response) | 3.7 ± 0.5 nmol/kg | Rabbits | |
| ED50 (hypotensive response) | 8.9 ± 3.6 nmol/kg | Guinea pigs |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 | Reference |
| MCF-7 | 2.14 µM | [3] |
| MDA-MB-231 | 0.08 µM (80 nM) | [3][4] |
Signaling Pathways and Proposed Mechanism of Action
The Canonical ERK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases or GPCRs, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated (phosphorylated) ERK (p-ERK) then translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.
Proposed Dual Mechanism of Action of this compound
The antiproliferative effect of this compound is hypothesized to result from a two-pronged mechanism that ultimately leads to the attenuation of pro-survival signaling.
-
Initial Agonism and Receptor Internalization: this compound binds to and activates the B2R at the cell surface, which can initially stimulate the ERK pathway. However, this agonist binding also triggers the rapid internalization of the B2R into endosomes.
-
Inhibition of Endosomal Signaling and Receptor Degradation: Once internalized, instead of recycling back to the cell surface, the this compound-bound B2R is targeted for degradation. This prevents sustained signaling from endosomal compartments, which is thought to be crucial for long-term pro-proliferative signals. The net effect is a reduction in the overall signaling output from the ERK pathway, leading to an antiproliferative response.
Experimental Protocols
Assessment of ERK1/2 Phosphorylation by Western Blot
This protocol describes the methodology to determine the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Cell Proliferation/Viability Assessment by MTT Assay
This protocol outlines the steps for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
This compound presents an intriguing case of a B2R agonist with antiproliferative properties, challenging the conventional understanding of B2R signaling in the context of cancer. The proposed dual mechanism of action, involving receptor internalization and inhibition of endosomal signaling, provides a plausible explanation for this paradox. However, direct experimental evidence, particularly quantitative data on the dose- and time-dependent effects of this compound on ERK phosphorylation in cancer cells, is needed to fully elucidate this mechanism. Future research should focus on detailed molecular studies to track the fate of the B2R upon this compound binding and to precisely map the downstream signaling events, including a thorough analysis of the spatiotemporal dynamics of ERK activation. Such studies will be crucial for the potential development of this compound and similar compounds as novel anticancer therapeutics.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of bradykinin B2 receptor agonists in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Hypotensive Effects of FR-190997: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a novel, non-peptide agonist of the bradykinin B2 receptor. It has been investigated for its potential therapeutic effects, including its ability to lower blood pressure. This technical guide provides a comprehensive overview of the in vivo hypotensive effects of this compound in various animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Bradykinin B2 Receptor Agonism
This compound exerts its hypotensive effects by acting as an agonist at the bradykinin B2 receptor. The activation of this G-protein coupled receptor on endothelial cells initiates a signaling cascade that leads to the production of vasodilatory molecules, primarily nitric oxide (NO) and prostaglandins. These molecules then act on the adjacent vascular smooth muscle cells, causing relaxation and a subsequent decrease in blood pressure. The hypotensive action of this compound can be blocked by selective B2 receptor antagonists such as HOE-140 and FR-173657, confirming its mechanism of action.[1]
Quantitative Data on Hypotensive Effects
This compound has been shown to produce a dose-dependent hypotensive response in several animal models. While its potency is reportedly weaker than the endogenous ligand, bradykinin, this compound exhibits a significantly longer duration of action.[1]
Table 1: Hypotensive Potency of Intravenously Administered this compound in Different Animal Models
| Animal Model | Parameter | Value |
| Rabbit | ED₅₀ | 3.7 ± 0.5 nmol/kg |
| Guinea Pig | ED₅₀ | 8.9 ± 3.6 nmol/kg |
ED₅₀ represents the dose required to produce 50% of the maximal hypotensive effect.
Table 2: Comparative Hypotensive Effects of this compound and Bradykinin in Rats
| Compound | Potency Comparison | Duration of Action |
| This compound | Weaker than bradykinin | Significantly longer than bradykinin |
| Bradykinin | More potent than this compound | Shorter than this compound |
Experimental Protocols
The following sections detail the methodologies used to assess the in vivo hypotensive effects of this compound.
Systemic Blood Pressure Measurement in Anesthetized Rats
This protocol describes a common method for evaluating the systemic hypotensive effects of intravenously administered this compound in Sprague-Dawley rats.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized with an appropriate agent, such as pentobarbital, administered intraperitoneally.[1]
-
The trachea may be cannulated to ensure a clear airway.
-
The right common carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for direct measurement of arterial blood pressure.
-
The right jugular vein is cannulated for the intravenous administration of test compounds.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle, such as saline.
-
The compound is administered as an intravenous bolus injection.
-
To confirm the mechanism of action, a bradykinin B2 receptor antagonist (e.g., HOE-140 or FR-173657) can be administered prior to this compound.[1]
-
To investigate the involvement of prostaglandins, a cyclooxygenase inhibitor like indomethacin can be administered prior to this compound.[1]
3. Data Acquisition and Analysis:
-
Mean arterial pressure (MAP) is continuously recorded.
-
The hypotensive response is quantified as the maximum decrease in MAP from the baseline.
-
Dose-response curves are generated by administering increasing doses of this compound.
Intra-arterial Administration in Rabbits and Guinea Pigs
For these studies, this compound was injected intra-arterially in anesthetized animals to determine its hypotensive potency.
Signaling Pathways and Visualizations
The hypotensive effect of this compound is initiated by the activation of the bradykinin B2 receptor on endothelial cells. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for assessing hypotensive effects.
Conclusion
This compound is a potent, long-acting bradykinin B2 receptor agonist that demonstrates significant hypotensive effects in various animal models. Its mechanism of action through the B2 receptor-NO-prostaglandin pathway is well-established. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in the cardiovascular pharmacology of this compound. Further studies to elucidate the full dose-response relationship in different species will be beneficial for its potential therapeutic development.
References
Methodological & Application
Application Notes: In Vitro Antiproliferative Activity of FR-190997
Introduction
FR-190997 is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Bradykinin stimulation of the B2R is known to activate oncogenic signaling pathways, such as the ERK pathway, promoting cell growth.[2][3][4] Paradoxically, this compound has demonstrated potent antiproliferative activity in various cancer cell lines, particularly breast cancer.[2][5] This unique characteristic makes this compound a valuable tool for cancer research and drug development.
The proposed mechanism for this antiproliferative effect involves a dual mode of action. Initially, as an agonist, it stimulates the B2R, but this is followed by agonist-induced receptor internalization and degradation. This process, combined with the sequestration of functional intracellular B2 receptors, leads to the inhibition of endosomal signaling required for proliferation.[2][3]
These application notes provide a summary of the reported in vitro efficacy of this compound and a detailed protocol for assessing its antiproliferative effects using a colorimetric cell proliferation assay.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the biological activity of this compound in various human cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MBA-231 (Breast Cancer) | Proliferation Assay | IC₅₀ | 0.08 µM (80 nM) | [2][5][6] |
| MCF-7 (Breast Cancer) | Proliferation Assay | IC₅₀ | 2.14 µM | [2] |
| Human Ocular Cells | Intracellular Ca²⁺ Mobilization | EC₅₀ | 155 nM | [1] |
| Human Ciliary Muscle (h-CM) | Prostaglandin Production | EC₅₀ | 15-19 nM | [1] |
| Human Trabecular Meshwork (h-TM) | Prostaglandin Production | EC₅₀ | 15-19 nM | [1] |
Signaling Pathway and Proposed Mechanism of Action
This compound acts as a partial agonist at the Bradykinin B2 Receptor (B2R), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that, paradoxically, results in an antiproliferative outcome in cancer cells.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helios.eie.gr [helios.eie.gr]
- 6. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with FR-190997
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a nonpeptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] While initially investigated for other therapeutic applications, recent studies have revealed its potent antiproliferative activity against certain cancer cell lines, presenting a paradoxical effect for a B2R agonist.[2] Bradykinin-induced B2R activation is known to stimulate the oncogenic ERK pathway.[2] However, the antiproliferative effect of this compound is suggested to arise from a dual mechanism involving agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors and inhibition of endosomal signaling.[2]
These application notes provide a comprehensive guide to performing a cell viability assay using this compound, a critical step in evaluating its potential as an anticancer agent. The protocols detailed below are designed to be adaptable for various cell lines and research questions.
Data Presentation
The antiproliferative activity of this compound has been quantified in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 2.14 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 0.08 | [2] |
Signaling Pathway
The canonical signaling pathway initiated by the activation of the bradykinin B2 receptor involves a cascade of intracellular events that can ultimately influence cell proliferation.
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range spanning from 0.01 µM to 100 µM is a good starting point based on known IC50 values).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium as described in the MTT protocol.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include vehicle and blank controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is outlined below.
Conclusion
The provided protocols offer a robust framework for investigating the antiproliferative effects of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the compound's mechanism of action and its potential as a novel therapeutic agent in oncology. It is recommended to optimize cell seeding densities and incubation times for each specific cell line to ensure the accuracy of the results.
References
Application Notes and Protocols for FR-190997 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of FR-190997 for in vivo mouse studies, with a focus on the paw edema model. This document summarizes key experimental data, details established protocols, and visualizes the underlying signaling pathway and experimental workflows.
Mechanism of Action
This compound is a non-peptide agonist selective for the bradykinin B2 receptor (B2R).[1] Activation of the B2R, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in inflammatory processes, including the production of prostaglandins, which contribute to edema and hypotension.[1]
Bradykinin B2 Receptor Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the B2R.
Dosage and Administration
The primary established in vivo mouse model for this compound is the induction of paw edema. Data for other models, such as oncology, are currently limited to in vitro studies, although the anti-proliferative effects of this compound in breast cancer cell lines suggest potential for future in vivo cancer research.[2][3][4]
Data Summary: this compound in Mouse Paw Edema Model
| Parameter | Details | Reference |
| Mouse Strain | ICR male mice | [1] |
| Administration Route | Subcutaneous (s.c.) injection into the right hind paw | [1] |
| Dosage Range | 0.1, 0.3, and 0.9 nmol per paw | [1] |
| Injection Volume | 30 µL | [1] |
| Vehicle/Solvent | Not specified in the primary study. For in vitro studies, Dimethyl Sulfoxide (DMSO) has been used. For other in vivo bradykinin B2 receptor peptide agonists, sterile phosphate-buffered saline (pH 7.4) has been utilized. It is recommended to perform solubility and stability tests to determine the optimal vehicle. | |
| Observed Effect | Dose-dependent paw edema, peaking at 15-30 minutes and lasting over 200 minutes. | [1] |
Experimental Protocols
Protocol 1: this compound-Induced Paw Edema in Mice
This protocol is based on the methodology described by Ueno et al., 1999.[1]
Objective: To induce an acute inflammatory response in the mouse paw using this compound to study the effects of anti-inflammatory compounds.
Materials:
-
This compound
-
ICR male mice
-
Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, to be determined by solubility testing)
-
30 µL syringes with fine-gauge needles (e.g., 30G)
-
Pletysmometer or calipers for measuring paw volume/thickness
Experimental Workflow:
Caption: Step-by-step workflow for the mouse paw edema assay.
Procedure:
-
Animal Preparation: Acclimatize ICR male mice to the laboratory environment for at least one week prior to the experiment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired molar amount (0.1, 0.3, or 0.9 nmol) is contained within a 30 µL injection volume.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Administration of this compound: Administer a 30 µL subcutaneous injection of the this compound solution into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: At predetermined time points after the injection (e.g., 15, 30, 60, 120, and 200 minutes), measure the volume of the paw.
-
Data Analysis: The degree of edema can be calculated as the increase in paw volume from the baseline measurement.
Pharmacokinetics:
Currently, there is no publicly available pharmacokinetic data for this compound in mice. Researchers should consider conducting preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing schedules for longer-term studies.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available scientific literature. Researchers should conduct their own validation and optimization studies. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] It has demonstrated significant biological activity in various experimental models, including antiproliferative effects in cancer cell lines and the ability to lower intraocular pressure.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant chemical and biological data to guide experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Full Chemical Name | 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamoyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline |
| Molecular Formula | C₄₁H₃₅Cl₂N₅O₅ |
| Molecular Weight | 760.66 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Primary Target | Bradykinin B2 Receptor (B2R) |
Preparing this compound Stock Solutions
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.61 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 7.61 mg of powder.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on general guidelines for small molecules in DMSO, stock solutions are expected to be stable for up to one month at -20°C and up to six months at -80°C.[5] However, it is recommended to perform stability tests for your specific experimental conditions.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Working Concentrations for Cell Culture Experiments
The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. The table below provides a summary of reported effective concentrations to serve as a starting point for dose-response experiments.
| Application/Cell Line | Reported Concentration (IC₅₀/EC₅₀) | Reference |
| Antiproliferative (MCF-7) | 2.14 µM | [3] |
| Antiproliferative (MDA-MB-231) | 0.08 µM (80 nM) | [3][6] |
| Intracellular Ca²⁺ Mobilization | 155 nM | [4] |
| Prostaglandin Production | 15-19 nM | [4] |
General Recommendations:
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range could be from 10 nM to 10 µM.
-
DMSO Control: Always include a vehicle control (DMSO at the same final concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent on the cells.[7] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[5]
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that has been shown to involve the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[4][8]
The diagram below illustrates the signaling pathway initiated by this compound.
Caption: this compound signaling pathway via the B2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: FR-190997 Treatment of MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a selective non-peptide agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor.[1] While traditionally associated with inflammation and pain, emerging evidence highlights a paradoxical role for B2R agonists in cancer therapy. In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, this compound has demonstrated potent antiproliferative activity.[2] These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 cells, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.
Data Presentation
The antiproliferative efficacy of this compound on MDA-MB-231 cells has been quantified through various studies. The following table summarizes the key findings for easy comparison.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.08 µM | MDA-MB-231 | [2] |
| EC50 | 80 nM | MDA-MB-231 | [1][3] |
IC50 (Inhibitory Concentration 50%) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.
Proposed Signaling Pathway
The antiproliferative effect of this compound in MDA-MB-231 cells is initiated by its binding to the bradykinin B2 receptor. This interaction is thought to trigger a cascade of intracellular events, ultimately leading to the inhibition of cell proliferation. The proposed signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]). This is followed by the activation of Protein Kinase C (PKC) and the PI3K/ERK pathway, which are known to be involved in cell proliferation and survival.[4] The paradoxical antiproliferative effect of the B2R agonist this compound is hypothesized to be due to receptor internalization and degradation, coupled with the inhibition of associated endosomal signaling.[2]
References
- 1. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997 in a Xenograft Model of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] While activation of B2R is often associated with pro-inflammatory and oncogenic signaling pathways, this compound has demonstrated paradoxical and potent antiproliferative activity in preclinical studies against breast cancer cell lines.[1][2] This document provides detailed application notes and a hypothetical experimental protocol for evaluating the in vivo efficacy of this compound in a xenograft model of breast cancer. The proposed mechanism of action for this compound's anticancer effects involves agonist-induced receptor internalization and degradation, leading to the sequestration of functional intracellular B2 receptors and the inhibition of associated endosomal signaling.[1][2]
Preclinical Data
In Vitro Antiproliferative Activity of this compound
This compound has shown significant growth-inhibitory effects on both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The following table summarizes the reported in vitro efficacy.
| Cell Line | Cancer Subtype | Metric | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.08 µM | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 80 nM | [3][4][5][6] |
| MCF-7 | Estrogen Receptor-Positive | IC50 | 2.14 µM | [1][2] |
Signaling Pathways
Proposed Mechanism of Action of this compound
Bradykinin (BK) binding to its B2 receptor typically activates several downstream signaling pathways implicated in cell proliferation and survival, including the PLC/PKC, ERK/MAPK, and PI3K/Akt pathways.[7][8] this compound, as a partial agonist, is hypothesized to induce receptor internalization and degradation, thereby attenuating these pro-proliferative signals.[1][2]
Caption: Proposed signaling pathway affected by this compound.
Experimental Protocols
The following protocols are proposed for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model. These are based on standard methodologies for establishing MDA-MB-231 and MCF-7 xenografts and have been adapted for the study of this specific compound.
Cell Culture
-
MDA-MB-231 Cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MCF-7 Cells: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in a pathogen-free environment with ad libitum access to food and water.
Xenograft Establishment Protocol
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Wash cells twice with sterile, serum-free medium or PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
For orthotopic implantation, inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the mammary fat pad.[9]
-
For subcutaneous implantation, inject 100 µL of the cell suspension into the flank.
-
For MCF-7 Xenografts: One week prior to cell implantation, supplement mice with estrogen. This can be achieved by implanting a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region.[10]
-
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound.
Drug Formulation and Administration
-
Dosage and Administration:
-
Dose Selection: Based on in vitro potency, a starting dose range of 10-50 mg/kg could be explored. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration are common routes for preclinical efficacy studies.
-
Frequency: Daily administration for a period of 21-28 days is a typical treatment schedule.
-
Efficacy Evaluation
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.
-
Biomarker Analysis: Upon termination of the study, tumors can be excised for further analysis, such as:
-
Immunohistochemistry (IHC): To assess the expression and localization of B2R and downstream signaling proteins (e.g., phospho-ERK, Ki-67).
-
Western Blotting: To quantify the levels of key signaling proteins.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug exposure with target engagement and antitumor activity.
-
Data Presentation
The following table provides a template for summarizing the results of the in vivo efficacy study.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | i.p. | - | ||
| This compound | 10 | i.p. | |||
| This compound | 25 | i.p. | |||
| This compound | 50 | i.p. | |||
| Positive Control |
Conclusion
This compound presents a novel and intriguing approach to breast cancer therapy due to its unique mechanism of action as a B2R partial agonist with antiproliferative effects. The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in breast cancer xenograft models. Successful translation of the potent in vitro activity to in vivo efficacy could pave the way for further clinical development of this compound.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helios.eie.gr [helios.eie.gr]
- 4. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing FR-190997's Effect on Intraocular Pressure in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a selective, nonpeptide partial agonist of the bradykinin B2 receptor that has demonstrated significant potential in reducing intraocular pressure (IOP).[1][2] Its mechanism of action involves the stimulation of the uveoscleral outflow pathway, a critical route for aqueous humor drainage.[1][2] These application notes provide a detailed protocol for evaluating the IOP-lowering effects of this compound in a rabbit model of induced ocular hypertension. The protocol outlines animal preparation, induction of elevated IOP, topical administration of this compound, and subsequent IOP measurements. Additionally, a summary of the known quantitative data from primate studies is presented for comparative purposes, and the signaling pathway of this compound is illustrated.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP).[3] Consequently, therapeutic strategies are primarily focused on lowering IOP. This compound represents a novel therapeutic candidate that lowers IOP by acting as a partial agonist at the bradykinin B2 receptor.[1][2] Activation of this receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the production of prostaglandins and pro-matrix metalloproteinases (pro-MMPs).[1][2] These mediators are known to increase the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP.[1][2]
The use of rabbits in ophthalmic research is well-established due to the anatomical and physiological similarities of their eyes to human eyes, making them a suitable model for preclinical evaluation of IOP-lowering agents.[3] This document provides a comprehensive protocol for assessing the efficacy of this compound in a rabbit model.
Data Presentation
While specific quantitative data for this compound in rabbits is the objective of the described protocol, the following table summarizes the key findings from a study conducted in ocular hypertensive cynomolgus monkeys, which provides a benchmark for expected efficacy.
| Parameter | Value | Species | Notes | Reference |
| Drug | This compound | Cynomolgus Monkey | Topical ocular dosing | [1][2] |
| Dose | 30 µg | Cynomolgus Monkey | Single dose | [1][2] |
| Maximum IOP Reduction | 37% (p < 0.001) | Cynomolgus Monkey | 24 hours post-dosing | [1][2] |
| Mechanism | Increased Uveoscleral Outflow | Cynomolgus Monkey | 2.6 to 3.9-fold above baseline | [1][2] |
| Receptor Affinity (Ki) | 9.8 nM | Human cloned B2-receptor | [1][2] | |
| EC50 (Ca2+ mobilization) | 155 nM | Human ocular cells | [1][2] | |
| EC50 (PG production) | 15-19 nM | Human ciliary muscle & trabecular meshwork cells | [1][2] |
Experimental Protocols
Animal Model and Preparation
-
Species: New Zealand White rabbits, male, weighing 2-3 kg.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment, with free access to food and water, and maintained on a 12-hour light/dark cycle.
-
Ethics Statement: All animal procedures must be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the Institutional Animal Care and Use Committee (IACUC).
Induction of Ocular Hypertension (Acute Model)
An acute model of ocular hypertension will be induced by intravenous infusion of a hypertonic glucose solution. This method is advantageous as it is non-invasive to the eye and provides a transient and reproducible elevation in IOP.
-
Procedure:
-
Gently restrain the rabbit.
-
Administer a 5% glucose solution intravenously through the marginal ear vein at a volume of 15 mL/kg.
-
IOP is expected to rise within 15-30 minutes following the infusion.
-
Formulation and Topical Administration of this compound
As a specific topical formulation for this compound is not commercially available, a sterile, isotonic solution should be prepared.
-
Vehicle Preparation: A sterile balanced salt solution (BSS) can be used as the vehicle.
-
This compound Formulation (Hypothetical):
-
Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1%, 0.3%, 1.0% w/v). The solution should be sterile-filtered.
-
-
Administration Protocol:
-
10 minutes prior to the glucose infusion, instill 30 µL of the this compound formulation or vehicle (control) into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control or receive the vehicle.
-
Gently hold the eyelids closed for a few seconds to ensure proper distribution of the drop.
-
Intraocular Pressure (IOP) Measurement
IOP will be measured using a calibrated tonometer suitable for rabbits, such as a Tono-Pen XL or a rebound tonometer (TonoVet).
-
Procedure:
-
Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea of each eye prior to each set of measurements.
-
Record a baseline IOP measurement before the administration of any substances.
-
After the induction of ocular hypertension and administration of the test article, measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
At each time point, obtain three consecutive readings and calculate the average.
-
Data Analysis
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the change in IOP from baseline for each eye.
-
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Signaling pathway of this compound in ocular cells.
Caption: Experimental workflow for assessing this compound's effect on IOP.
References
Chromatography-Free Synthesis of FR-190997: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor, demonstrating significant potential in various therapeutic areas, including oncology.[1][2][3] The original synthesis developed by Fujisawa was lengthy, comprising 20 steps, and relied heavily on chromatographic purification for 13 of those steps, resulting in a low overall yield of 0.32%.[1] This application note details a robust and scalable 17-step chromatography-free synthesis of this compound, developed by Vachlioti et al., which is amenable to multigram-scale production.[1][2] This improved methodology utilizes crystalline intermediates, allowing for purification by recrystallization and eliminating the need for column chromatography. The process is efficient, safe, and employs cost-effective materials, delivering this compound in approximately 8% overall yield.[1]
Introduction
This compound has garnered interest for its antiproliferative effects, notably in triple-negative breast cancer cell lines.[1][2] However, the complexity and low yield of the original synthesis presented a significant hurdle for further research and development. The chromatography-free method described herein addresses these challenges, providing a practical and scalable route to this promising compound and its analogs.[1][2] This protocol offers a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound without the use of chromatography.
Overall Synthetic Workflow
The chromatography-free synthesis of this compound is a convergent synthesis, featuring an 11-step longest linear sequence. The entire process proceeds through crystalline intermediates, which facilitates purification by simple recrystallization.
Caption: Convergent, chromatography-free synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the work of Vachlioti et al. and provide a detailed methodology for the key stages of the chromatography-free synthesis of this compound.
Synthesis of Key Intermediate 12
The synthesis of the advanced intermediate 12 is a critical part of the overall process. The following diagram illustrates the workflow for its preparation.
Caption: Multi-step synthesis of advanced intermediate 12.
Endgame Synthesis: Amide Coupling to Yield this compound
The final steps of the synthesis involve the coupling of two key fragments, the cinnamic acid derivative 9 and the glycine derivative 11 , followed by deprotection to yield this compound.
Protocol for the Amide Coupling of Intermediate 9 and 11:
-
To a solution of cinnamic acid derivative 9 in dichloromethane (DCM), add triethylamine.
-
Add a 50% w/w solution of T3P (Propylphosphonic anhydride) in ethyl acetate.
-
Stir the mixture at ambient temperature.
-
Add the glycine derivative 11 to the reaction mixture.
-
Continue stirring at ambient temperature for 36 hours.
-
Upon completion of the reaction, perform an aqueous work-up.
-
Isolate the crude product.
-
Purify the product by recrystallization to obtain this compound in high yield and purity.
This final amide coupling step has been optimized to minimize impurity formation, thus avoiding the need for chromatography.[1]
Data Presentation
The chromatography-free synthesis has been demonstrated to be robust and reproducible on a multigram scale. The yields for the key transformations are summarized in the table below.
| Step | Product | Yield (%) | Purification Method |
| Synthesis of Intermediate 2 | Intermediate 2 | 84 | Crystallization |
| Phthalimide to Glycine Derivative | Intermediate 11 | 70 | Crystallization |
| Heck Reaction for Cinnamate Ester | Cinnamate Ester | 77 | Not required |
| Hydrolysis to Cinnamic Acid | Intermediate 9 | 44 (overall) | Crystallization |
| Final Amide Coupling | This compound | 87 | Crystallization |
| Overall Yield (longest linear) | This compound | ~8 | - |
Signaling Pathway of this compound
This compound acts as a partial agonist at the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Its binding initiates a signaling cascade that has been linked to its antiproliferative effects.
Caption: this compound agonism at the B2 receptor initiates antiproliferative signaling.
Conclusion
The development of a chromatography-free synthesis for this compound represents a significant advancement, enabling the large-scale production necessary for further preclinical and clinical investigations. This protocol provides a detailed and practical guide for researchers in academia and industry, facilitating the exploration of this compound's therapeutic potential. The elimination of chromatographic purification steps not only improves the overall yield and efficiency but also reduces the environmental impact and cost of synthesis.
References
Application Notes and Protocols for Measuring Downstream Signaling of FR-190997 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a potent, non-peptide partial agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][2] Activation of the B2R by this compound initiates a cascade of intracellular events that are critical to its physiological and pathological roles, including its potential as an anti-proliferative agent and in regulating intraocular pressure.[3][4] Understanding and quantifying the downstream signaling events following this compound activation is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the B2R.
These application notes provide a detailed overview and experimental protocols for measuring the key downstream signaling events mediated by this compound. The protocols focus on four primary assays: intracellular calcium mobilization, inositol phosphate accumulation, protein kinase C (PKC) activation, and ERK1/2 phosphorylation.
Signaling Pathway of this compound
Upon binding to the bradykinin B2 receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][6] The elevated intracellular calcium and DAG synergistically activate protein kinase C (PKC).[7] Downstream of these initial events, this compound can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[3][8]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various downstream signaling assays.
Table 1: Intracellular Calcium Mobilization
| Cell Line | Assay Parameter | This compound Value | Reference |
| Human Ocular Cells (NPCE, h-TM, h-CM) | EC₅₀ | 155 nM | [4] |
| Human Ocular Cells (NPCE, h-TM, h-CM) | Eₘₐₓ | 38-80% (partial agonist) | [4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | EC₅₀ | 80 nM | [3][9][10] |
Table 2: Prostaglandin Production
| Cell Line | Assay Parameter | This compound Value | Reference |
| Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) | EC₅₀ | 15-19 nM | [4] |
| Human Ciliary Muscle (h-CM) & Trabecular Meshwork (h-TM) | Eₘₐₓ | 27-33% | [4] |
Table 3: Anti-proliferative Activity
| Cell Line | Assay Parameter | This compound Value | Reference |
| MCF-7 (Breast Cancer) | IC₅₀ | 2.14 µM | [3][11] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | IC₅₀ | 0.08 µM (80 nM) | [3][11] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent calcium indicator in a microplate format.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293, CHO, or relevant primary cells)
-
Black, clear-bottom 96-well microplates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, for cell lines with active dye efflux pumps)
-
This compound stock solution
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340 nm and 380 nm excitation and 510 nm emission).
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a serial dilution of this compound into the wells.
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a competitive immunoassay for the detection of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
White, 96-well or 384-well microplates
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)
-
This compound stock solution
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed cells into a white microplate and incubate overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Add a serial dilution of this compound to the wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) mixed in the lysis buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (typically 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity from cell lysates using a non-radioactive, ELISA-based assay kit.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
Cell lysis buffer
-
PKC activity assay kit (containing a PKC substrate-coated plate, anti-phospho-substrate antibody, HRP-conjugated secondary antibody, and TMB substrate)
-
This compound stock solution
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Kinase Reaction:
-
Add the cell lysate to the wells of the PKC substrate-coated microplate.
-
Add ATP to initiate the kinase reaction.
-
Incubate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).
-
-
Detection:
-
Wash the wells to remove the cell lysate and ATP.
-
Add the anti-phospho-substrate antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is directly proportional to the PKC activity.
-
Plot the absorbance against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
ERK1/2 Phosphorylation Assay
This protocol describes the measurement of ERK1/2 phosphorylation using a cell-based ELISA or Western blotting.
Materials (Western Blotting):
-
Cells expressing the bradykinin B2 receptor
-
Multi-well cell culture plates
-
Serum-free medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to stimulation.
-
Treat cells with a dose-range of this compound for a specified time (typically 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized phospho-ERK signal against the logarithm of the this compound concentration to determine the EC₅₀.
-
Conclusion
The assays described in these application notes provide a robust framework for characterizing the downstream signaling of this compound. By quantifying intracellular calcium mobilization, inositol phosphate accumulation, PKC activation, and ERK1/2 phosphorylation, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the pharmacological effects of this bradykinin B2 receptor partial agonist. These protocols can be adapted for high-throughput screening to identify novel modulators of the B2R pathway and for detailed mechanistic studies in various cellular contexts.
References
- 1. innoprot.com [innoprot.com]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Efficacy Studies of FR-190997
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2][3] Its unique mechanism of action, which involves agonist-induced receptor internalization and degradation, sequestration of intracellular B2 receptors, and inhibition of associated endosomal signaling, has demonstrated potent antiproliferative activity in preclinical cancer models and ocular hypotensive effects.[1][2][4] These characteristics position this compound as a promising therapeutic candidate for various indications, necessitating well-designed long-term efficacy studies to evaluate its sustained therapeutic effects and safety profile.
These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound, with a focus on oncology and ophthalmology, the primary areas of its investigation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the bradykinin B2 receptor. Unlike the endogenous ligand bradykinin, this compound acts as a partial agonist.[2][3] Its proposed dual mode of action includes:
-
Agonist-induced receptor internalization and degradation: This leads to a reduction in the number of functional B2 receptors on the cell surface.[1][4]
-
Inhibition of endosomal signaling: By sequestering intracellular B2 receptors, this compound can inhibit signaling cascades that are active within endosomes.[1][4]
Stimulation of the B2 receptor by an agonist like this compound can activate multiple downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and the activation of the ERK pathway, which can be oncogenic in some contexts.[1][2][5] However, the net effect of this compound appears to be antiproliferative in certain cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.14 | [1][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 | [1][4] |
Table 2: In Vitro Pharmacological Activity
| Parameter | Cell Type/Receptor | Value | Reference |
| Ki (affinity for human B2R) | Human Cloned B2-Receptor | 9.8 nM | [2][3] |
| EC50 (intracellular Ca2+ mobilization) | Human Ocular Cells | 155 nM | [2][3] |
| EC50 (prostaglandin production) | h-CM and h-TM cells | 15-19 nM | [2][3] |
Table 3: In Vivo Activity in Animal Models
| Model | Effect | Dosage/Route | Duration | Reference |
| Ocular Hypertensive Cynomolgus Monkeys | 37% IOP Reduction | 30 µg, topical ocular | 24 hours | [2][3] |
| ICR Male Mice | Paw Edema | 0.1, 0.3, 0.9 nmol, s.c. | >200 minutes | [6] |
| Sprague-Dawley Male Rats | Hypotensive Response | Intravenous | Longer than bradykinin | [6] |
Experimental Protocols for Long-Term Efficacy Studies
The following protocols are designed as templates and should be adapted based on the specific research question, animal model, and regulatory guidelines.
Protocol 1: Long-Term Efficacy of this compound in a Xenograft Model of Breast Cancer
Objective: To evaluate the long-term efficacy and safety of this compound in inhibiting tumor growth in a human breast cancer xenograft model.
Materials:
-
This compound (synthesized and purified)
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Imaging system (e.g., bioluminescence or fluorescence imaging, if using engineered cell lines)
-
Equipment for blood collection and tissue harvesting
Workflow:
Methodology:
-
Animal Model and Tumor Implantation:
-
Female immunocompromised mice (6-8 weeks old) will be used.
-
MDA-MB-231 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS) will be injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Animals will be randomized into treatment and control groups (n=10-15 per group).
-
-
Treatment Administration:
-
Group 1 (Control): Vehicle administered daily via the selected route (e.g., intraperitoneal, oral gavage).
-
Group 2 (this compound Low Dose): this compound at a low dose (e.g., 1 mg/kg) administered daily.
-
Group 3 (this compound High Dose): this compound at a high dose (e.g., 10 mg/kg) administered daily.
-
Treatment will continue for a pre-determined period (e.g., 60-90 days) or until the tumor burden endpoint is reached in the control group.
-
-
Efficacy and Safety Monitoring:
-
Tumor volume will be measured with calipers twice weekly.
-
Body weight will be recorded twice weekly as a measure of general health.
-
Clinical signs of toxicity will be monitored daily.
-
Optional: Intermittent blood samples can be collected for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
-
Endpoint and Data Analysis:
-
The primary endpoint will be tumor growth inhibition.
-
Secondary endpoints will include overall survival and body weight changes.
-
At the end of the study, tumors and major organs will be harvested for histopathological analysis.
-
Protocol 2: Long-Term Efficacy of this compound in a Model of Ocular Hypertension
Objective: To assess the long-term intraocular pressure (IOP)-lowering efficacy and safety of topically administered this compound in a model of ocular hypertension.
Materials:
-
This compound formulated for topical ocular delivery
-
Vehicle control (e.g., ophthalmic solution base)
-
Positive control (e.g., a known IOP-lowering agent like a prostaglandin analog)
-
Animal model of ocular hypertension (e.g., laser-induced ocular hypertension in non-human primates or rabbits)
-
Tonometer for measuring IOP
-
Slit-lamp biomicroscope for ocular examination
-
Equipment for electroretinography (ERG) and optical coherence tomography (OCT)
Methodology:
-
Animal Model and Baseline Measurements:
-
Ocular hypertension will be induced in one eye of each animal using a standardized laser photocoagulation method. The contralateral eye will serve as a normotensive control.
-
Baseline IOP will be measured multiple times over a one-week period to establish a stable elevated IOP.
-
Baseline ocular examinations, ERG, and OCT will be performed.
-
-
Treatment Administration:
-
Animals will be randomized into treatment groups (n=8-10 per group).
-
Group 1 (Control): Vehicle administered once daily to the hypertensive eye.
-
Group 2 (this compound): this compound solution administered once daily to the hypertensive eye.
-
Group 3 (Positive Control): Positive control drug administered once daily to the hypertensive eye.
-
Treatment will be administered for an extended period (e.g., 3-6 months).
-
-
Efficacy and Safety Monitoring:
-
IOP will be measured at multiple time points post-dosing (e.g., 0, 2, 4, 8, 24 hours) on a weekly or bi-weekly basis.
-
Slit-lamp examinations will be performed weekly to assess for signs of ocular irritation (e.g., conjunctival hyperemia, corneal opacity).
-
ERG and OCT will be performed at baseline and at the end of the study to assess retinal function and structure.
-
-
Endpoint and Data Analysis:
-
The primary endpoint will be the change in IOP from baseline.
-
Secondary endpoints will include the duration of the IOP-lowering effect and the assessment of ocular safety.
-
Concluding Remarks
The provided application notes and protocols offer a robust starting point for the long-term evaluation of this compound. The unique mechanism of this B2R partial agonist warrants thorough investigation to unlock its full therapeutic potential. Careful consideration of the experimental design, appropriate animal models, and relevant endpoints will be crucial for generating high-quality data to support its further development.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Solubility of FR-190997
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the bradykinin B2 receptor agonist, FR-190997, for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving sufficiently for my in vivo experiment. What should I do?
A1: Poor aqueous solubility is a known challenge with this compound. A systematic approach to formulation development is recommended. Start by determining the compound's solubility in various pharmaceutically acceptable solvents. Based on these findings, you can select an appropriate formulation strategy.
Troubleshooting Steps:
-
Solubility Assessment: Empirically determine the solubility of this compound in a panel of solvents. A general protocol for this is provided below.
-
Co-solvent Systems: For intravenous, intraperitoneal, or oral administration, using a co-solvent system is a common and effective strategy. A widely used approach involves a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Tween 80 (polysorbate 80), and water or saline.
-
Alternative Formulations: If co-solvent systems are not suitable or lead to precipitation upon administration, consider more advanced formulation strategies such as suspensions or lipid-based formulations.
Q2: What are some recommended starting formulations for this compound for in vivo studies in rodents?
A2: While specific quantitative solubility data for this compound in various solvents is not extensively published, a common starting point for poorly soluble compounds is a vehicle containing DMSO and a surfactant.
Recommended Starting Formulation:
A suggested vehicle combination for intravenous administration in rodents is a ternary mixture. For example, a formulation consisting of 10% DMSO, 10% Tween 80, and 80% sterile water for injection (or saline) can be a good starting point. It's crucial to keep the final concentration of DMSO as low as possible, ideally below 10% v/v for injections, to minimize potential toxicity.[1]
Q3: I am observing precipitation of this compound after injecting my formulation. How can I prevent this?
A3: Precipitation upon injection into the aqueous environment of the bloodstream is a common issue for compounds dissolved in organic solvents.
Troubleshooting Precipitation:
-
Decrease the Drug Concentration: The simplest approach is to lower the concentration of this compound in your formulation.
-
Optimize the Co-solvent Ratio: Adjusting the ratio of the co-solvents can sometimes improve the stability of the drug in the formulation and upon dilution.
-
Consider a Different Surfactant: While Tween 80 is common, other surfactants like Cremophor EL or Solutol HS 15 could be tested.
-
Switch to a Suspension: If precipitation remains an issue, preparing a micronized suspension of this compound in a suitable vehicle (e.g., saline with a small amount of surfactant) can be a viable alternative.
Quantitative Data on Solubility
| Solvent/Vehicle | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined by user] | |
| Ethanol | 25 | [Data to be determined by user] | |
| Polyethylene Glycol 400 (PEG 400) | 25 | [Data to be determined by user] | |
| Propylene Glycol (PG) | 25 | [Data to be determined by user] | |
| 10% DMSO / 90% Saline (v/v) | 25 | [Data to be determined by user] | |
| 10% DMSO / 10% Tween 80 / 80% Saline (v/v) | 25 | [Data to be determined by user] |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Saline)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original solubility in mg/mL.
Protocol for Preparing an Intravenous Formulation of this compound
Objective: To prepare a solution of this compound suitable for intravenous injection in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
-
Sterile syringes and needles
Methodology:
-
In a sterile vial, weigh the required amount of this compound.
-
Add the required volume of DMSO to the vial. Vortex until the this compound is completely dissolved. This will be your stock solution.
-
In a separate sterile vial, add the required volume of Tween 80.
-
Slowly add the this compound/DMSO stock solution to the Tween 80 while vortexing.
-
Continue to vortex and slowly add the sterile saline or water for injection to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
-
The final formulation should be clear. If not, optimization of the vehicle composition may be necessary.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial before administration.
Important Considerations:
-
Always prepare formulations under aseptic conditions.
-
The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
It is crucial to include a vehicle-only control group in your in vivo experiments.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Formulation
Caption: Step-by-step workflow for preparing this compound for in vivo studies.
References
FR-190997 stability and degradation in cell culture media
Topic: Stability and Degradation of FR-190997 in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the stability and degradation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2] Its mechanism of action involves binding to the B2R, which can lead to a variety of cellular responses, including the mobilization of intracellular calcium ([Ca²⁺]i), stimulation of prostaglandin production, and induction of pro-matrix metalloproteinases.[2][3] In some cancer cell lines, such as MCF-7 and MDA-MBA-231, this compound has been shown to possess significant antiproliferative activity.[4][5] This effect is suggested to arise from a dual mode of action involving agonist-induced receptor internalization and degradation, combined with the inhibition of associated endosomal signaling.
Q2: Is there specific data on the stability and half-life of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of publicly available studies that specifically detail the stability, degradation pathways, or half-life of this compound in cell culture media. The stability of a small molecule in media can be influenced by its chemical structure and various components within the media, such as pH, serum proteins, and other additives.[4][5] Given the complex structure of this compound, researchers should be mindful of its potential for degradation under standard cell culture conditions (37°C, 5% CO₂).
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure the integrity and activity of this compound, proper handling and storage are crucial.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.
-
Storage: Stock solutions should be prepared, aliquoted into small, ready-to-use volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C or -80°C.[6] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[6]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution directly into the cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic to the cells, typically below 0.5%.[6]
Q4: My experiment with this compound is showing inconsistent results or a loss of expected biological activity. Could this be a stability issue?
Inconsistent results or a loss of activity can indeed be linked to compound instability.[7] Several factors could be at play:
-
Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture medium.[4]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[4] Using low-protein-binding labware can help mitigate this.[5]
-
Cellular Metabolism: The cells themselves may metabolize this compound into an inactive form.[7]
-
Precipitation: The compound's solubility in the media might be limited, causing it to precipitate out of solution over time, especially at higher concentrations.[4]
To investigate this, it is advisable to perform a stability test of this compound in your specific cell culture medium under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in your cell culture experiments.
| Observed Issue | Potential Cause Related to Stability | Suggested Solution & Troubleshooting Steps |
| Reduced or complete loss of biological activity over time (e.g., in a 48-72 hour assay). | The compound is degrading in the medium during the incubation period. | 1. Perform a Stability Test: Use the protocol below to determine the half-life of this compound in your specific medium. 2. Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).[8] 3. Shorten Incubation Time: If possible, redesign the experiment to use shorter incubation times. |
| High variability between replicate wells or experiments. | Inconsistent degradation rates due to slight variations in handling. Non-specific binding to plasticware. | 1. Standardize Procedures: Ensure consistent timing for media changes and compound addition.[4] 2. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[5] 3. Include Controls: Run a "no-cell" control to assess degradation and binding in the medium and on the plate surface alone. |
| Cells appear stressed or die, even at low concentrations where activity is expected. | A degradation product of this compound may be toxic to the cells. The solvent (e.g., DMSO) concentration may be too high. | 1. Analyze for Degradants: If possible, use LC-MS to analyze medium pre-incubated with the compound to check for the presence of degradation products.[7] 2. Solvent Control: Ensure the final concentration of the solvent is well within the tolerated range for your cell line (typically <0.5% for DMSO) and run a vehicle-only control.[4] |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using HPLC or LC-MS/MS.[4][8]
Objective: To quantify the concentration of intact this compound in cell culture medium over a time course at 37°C.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the solution into sterile, low-binding tubes or wells, one for each time point. Include a "no-cell" condition to assess chemical stability alone. Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for analysis. The time=0 sample represents the initial concentration.
-
Storage: Immediately store the collected samples at -80°C until you are ready for analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.
-
Calculation: Plot the concentration or percentage of remaining this compound against time to determine its stability profile and calculate its half-life (t₁/₂) in the medium.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway for this compound.
References
- 1. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of FR-190997 Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of FR-190997 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing this compound and its analogues?
The primary challenges historically associated with the synthesis of this compound, a potent bradykinin B2 receptor agonist, stem from the original lengthy and complex route developed by Fujisawa.[1][2][3][4] Key difficulties included:
-
A 20-step synthesis: This long sequence resulted in a low overall yield and was not practical for producing large quantities of the compound.[2][4]
-
Extensive chromatographic purification: The original synthesis required 13 chromatographic purification steps, making it time-consuming, costly, and difficult to scale up.[1][2][3][4][5][6]
-
Low overall yield: The multi-step process with numerous purifications led to a very low overall yield of approximately 0.32%.[2]
-
Limited late-stage diversification: The initial synthetic strategy was not well-suited for creating a variety of analogues for structure-activity relationship (SAR) studies.[1][2][4]
Recent advancements have led to the development of a more efficient, 17-step, chromatography-free synthesis that addresses these major hurdles.[1][2][4]
Q2: What is the mechanism of action of this compound?
This compound is a selective partial agonist of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[7] Upon binding, it activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes.
Q3: Are there improved synthetic routes available that avoid extensive chromatography?
Yes, a newer, chromatography-free synthetic route has been developed.[2][3] This 17-step synthesis is amenable to late-stage diversification and has been successfully implemented on a multigram scale.[1][2][4] This improved method is a significant advancement for producing this compound and its analogues for research and development.
Troubleshooting Guides
Heck Reaction for trans-Cinnamylamine Synthesis
The Heck reaction is a critical step in forming the cinnamylamine core of this compound analogues.
Problem: Low or no conversion of aryl halide.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure anaerobic conditions. Use freshly prepared catalyst or consider a more robust pre-catalyst. |
| Ligand degradation | Use an appropriate palladium-to-ligand ratio. Phosphine ligands can be sensitive to air and moisture. |
| Insufficient base | Use a non-coordinating, sterically hindered base. Ensure the base is fully dissolved. |
| Poor solvent choice | Use a polar aprotic solvent like DMF or NMP. Ensure the solvent is anhydrous. |
Problem: Poor stereoselectivity (formation of cis-isomer).
| Potential Cause | Troubleshooting Step |
| Reaction conditions | Lowering the reaction temperature may favor the formation of the trans-isomer. |
| Ligand choice | Bulky electron-rich phosphine ligands often promote higher trans-selectivity. |
SN2 Reaction for 8-Hydroxyquinoline Attachment
The coupling of the 8-hydroxyquinoline moiety is a key bond formation in the final stages of the synthesis.
Problem: Low yield of the desired ether.
| Potential Cause | Troubleshooting Step |
| Poor leaving group | Ensure complete conversion of the alcohol to a good leaving group (e.g., mesylate, tosylate). |
| Steric hindrance | If the substrate is sterically hindered, a stronger nucleophile or higher reaction temperature may be required. |
| Side reactions | Elimination reactions can compete with substitution. Use a non-nucleophilic base and control the temperature carefully. |
Quantitative Data
Table 1: Comparison of Original and Improved Synthesis of this compound
| Parameter | Original Fujisawa Synthesis | Improved Chromatography-Free Synthesis |
| Number of Steps | 20[2][4] | 17[1][2][4] |
| Chromatography Steps | 13[1][2][3][4][5][6] | 0[1][2][4] |
| Overall Yield | ~0.32%[2] | Not explicitly stated, but significantly higher |
| Scalability | Difficult | Multigram scale demonstrated[1][2][4] |
| Late-Stage Diversification | Limited[1][2][4] | Amenable[1][2][4] |
Table 2: Biological Activity of this compound and an Analogue
| Compound | Target | Activity (IC50) | Cell Line |
| This compound | Bradykinin B2 Receptor | 9.8 nM (Ki)[7] | - |
| This compound | Antiproliferative | 80 nM (EC50)[3][4] | MDA-MB-231 |
| Aza-FR-190997 | Bradykinin B2 Receptor | 150 nM[2] | - |
Experimental Protocols
General Protocol for the Improved, Chromatography-Free Synthesis of this compound
This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.
Part 1: Synthesis of the Cinnamic Acid Moiety (Illustrative Steps)
-
Heck Reaction: Couple an appropriate aryl bromide with N-Boc-allylamine using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g., acetonitrile) with a base (e.g., triethylamine).
-
Boc-Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Amide Coupling: Couple the resulting amine with a suitable carboxylic acid to form the final cinnamic acid derivative.
Part 2: Synthesis of the Dichloroaniline Moiety (Illustrative Steps)
-
A multi-step synthesis starting from commercially available materials to construct the substituted dichloroaniline core. This part of the synthesis is also designed to proceed through crystalline intermediates, avoiding chromatography.
Part 3: Assembly of this compound (Illustrative Steps)
-
Amide Coupling: Couple the synthesized cinnamic acid derivative with the dichloroaniline moiety using a coupling agent such as T3P (propylphosphonic anhydride).
-
SN2 Reaction: Deprotonate the 8-hydroxyquinoline with a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) and react it with the mesylated or tosylated derivative of the coupled product from the previous step.
-
Final Deprotection (if applicable): Remove any remaining protecting groups to yield the final product, this compound. The product is typically isolated by crystallization.
Visualizations
Caption: this compound signaling pathway via the Bradykinin B2 receptor.
Caption: A simplified workflow for the chromatography-free synthesis of this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing FR-190997 Concentration for Antiproliferative Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR-190997 in antiproliferative assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a nonpeptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] While bradykinin B2 receptor activation is often associated with proliferative signaling, this compound exhibits paradoxical antiproliferative activity in some cancer cell lines. The proposed mechanism for this effect is a dual mode of action involving:
-
Agonist-induced receptor internalization and degradation: this compound binding to B2R can lead to the internalization and subsequent degradation of the receptor, thereby reducing the overall signaling capacity of the pathway.
-
Inhibition of endosomal signaling: The compound may also sequester functional intracellular B2 receptors and inhibit their associated endosomal signaling, which can be crucial for cell proliferation.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its likely hydrophobic nature, as is common with many small molecule inhibitors, this compound should be dissolved in a sterile, high-quality organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). For use in cell-based assays, this stock solution should be further diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO as the highest drug concentration) in your experiments.
Q3: What is a typical starting concentration range for this compound in an antiproliferative assay?
Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. A starting range of 0.01 µM to 100 µM in a serial dilution is a reasonable approach.
Q4: What are the reported IC50 values for this compound in cancer cell lines?
The following table summarizes the reported IC50 values for this compound in two human breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.14 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.08 |
Q5: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and should be considered when interpreting experimental results.
Troubleshooting and Optimization Guide
Issue 1: Low or no antiproliferative effect observed.
-
Potential Cause: The chosen cell line may be insensitive to this compound, or the concentration range tested is too low.
-
Recommended Solution:
-
Confirm B2R Expression: Verify that your target cell line expresses the bradykinin B2 receptor.
-
Expand Concentration Range: Test a wider and higher range of this compound concentrations (e.g., up to 200 µM).
-
Increase Incubation Time: Extend the duration of drug exposure (e.g., from 48 hours to 72 or 96 hours), as some compounds require more time to exert their effects.[3][4]
-
Positive Control: Include a known antiproliferative agent as a positive control to ensure the assay is performing as expected.
-
Issue 2: High variability between replicate wells.
-
Potential Cause: This can stem from several factors including uneven cell seeding, inconsistent drug dilution, or "edge effects" in the microplate.[5]
-
Recommended Solution:
-
Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during seeding to ensure a uniform cell number in each well.[5]
-
Pipetting Technique: Use calibrated pipettes and consistent technique for both cell seeding and compound addition.
-
Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.[5]
-
Issue 3: Compound precipitation in the cell culture medium.
-
Potential Cause: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.[5]
-
Recommended Solution:
-
Visual Inspection: Before and during the experiment, visually inspect the wells under a microscope for any signs of precipitate.
-
Modify Dilution Technique: When preparing working solutions, add the DMSO stock of this compound to the culture medium dropwise while gently vortexing to avoid localized high concentrations that can lead to precipitation.
-
Solubility Test: Perform a simple kinetic solubility test by preparing serial dilutions of this compound in your specific cell culture medium and observing for precipitation. Ensure your experimental concentrations are below the determined solubility limit.[5]
-
Experimental Protocols
Detailed Methodology: Sulforhodamine B (SRB) Antiproliferative Assay
This protocol is a widely used method for determining cytotoxicity and cell proliferation.[6][7][8][9]
1. Cell Seeding:
- Culture MCF-7 or MDA-MB-231 cells to 70-80% confluency.
- Trypsinize the cells, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter, ensuring cell viability is >90%.
- Dilute the cell suspension to the desired seeding density. A common starting point for these cell lines in a 96-well plate is between 5,000 and 20,000 cells per well.[10]
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO.
- Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-cell" blank control (medium only).
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[11]
3. Cell Fixation:
- After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7]
- Wash the plates four to five times with slow-running tap water and allow them to air dry completely at room temperature.[7][12]
4. SRB Staining:
- Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.[12]
- Incubate at room temperature for 30 minutes.[7]
- Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
- Allow the plates to air dry completely.
5. Solubilization and Absorbance Reading:
- Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
- Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
- Read the absorbance at 510 nm using a microplate reader.[8]
6. Data Analysis:
- Subtract the average absorbance of the "no-cell" blank wells from all other readings.
- Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
- Plot the percent viability against the logarithm of the this compound concentration.
- Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Bradykinin B2 receptor signaling and the proposed mechanism of this compound.
References
- 1. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of FR-190997 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR-190997 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1][2][3] Its binding to the B2R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the activation of phospholipase C (PLC). This leads to the mobilization of intracellular calcium ([Ca²⁺]i) and the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs).[1][2]
Q2: How selective is this compound for the bradykinin B2 receptor (B2R) over the B1 receptor (B1R)?
Q3: Are there any known or potential off-target effects of this compound?
While this compound is characterized by its high selectivity for the B2R, some computational studies suggest potential interactions with other proteins. Molecular docking and dynamics simulations have indicated that analogs of this compound may have stable binding interactions within the kinase domain of doublecortin-like kinase (DCLK1). This suggests a plausible, though not yet experimentally confirmed, off-target interaction that could be relevant in cell-based assays, particularly those involving microtubule dynamics, cell migration, and neuronal development where DCLK1 plays a significant role.
Q4: In which cell lines has the activity of this compound been characterized?
This compound has been shown to be active in a variety of cell types. Its effects on intracellular calcium mobilization have been demonstrated in human ocular cells, including those from the nonpigmented ciliary epithelium, trabecular meshwork (h-TM), and ciliary muscle (h-CM).[1][2] Additionally, its antiproliferative effects have been characterized in human breast cancer cell lines, specifically MCF-7 and the triple-negative breast cancer cell line MDA-MB-231.[5]
Troubleshooting Guides
Issue 1: Unexpected Antiproliferative or Cytotoxic Effects in Cancer Cell Lines
| Potential Cause | Troubleshooting Steps |
| Paradoxical B2R Agonist Effect: | While B2R activation is often linked to cell proliferation, this compound has demonstrated potent antiproliferative activity in breast cancer cell lines.[5] This may be due to agonist-induced receptor internalization and degradation, coupled with sequestration of intracellular B2 receptors and inhibition of endosomal signaling.[5] |
| 1. Confirm B2R Expression: Verify the expression level of the bradykinin B2 receptor in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. Low or absent B2R expression may indicate that the observed effects are off-target. | |
| 2. Use a B2R Antagonist: Co-treatment with a selective B2R antagonist, such as HOE-140, should block the antiproliferative effects of this compound if they are mediated by the B2R.[1][2] | |
| 3. Evaluate Cell Cycle and Apoptosis: Perform cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to determine if the observed antiproliferative effect is due to cell cycle arrest or induction of apoptosis. | |
| Potential DCLK1 Kinase Interaction: | As computational models suggest a potential interaction with DCLK1, a kinase involved in microtubule dynamics and cell migration, unexpected effects on cell morphology or motility may occur. |
| 1. Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in cells treated with this compound. Look for changes in microtubule organization or stability. | |
| 2. Perform Cell Migration/Invasion Assays: Utilize assays such as the wound healing assay or transwell migration assay to determine if this compound affects cell motility. | |
| 3. Knockdown DCLK1: Use siRNA or shRNA to reduce the expression of DCLK1 in your cells. If the unexpected effects of this compound are diminished in DCLK1-knockdown cells, it would suggest an off-target effect mediated by this kinase. |
Issue 2: Inconsistent or No Response to this compound in a Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| Low or Absent B2R Expression: | The cellular response to this compound is dependent on the presence of its target, the B2R. |
| 1. Verify B2R Expression: As mentioned previously, confirm B2R expression in your cell line. | |
| 2. Use a Positive Control Cell Line: Include a cell line known to express functional B2R (e.g., MDA-MB-231) as a positive control in your experiments. | |
| Receptor Desensitization: | Prolonged or repeated exposure to this compound can lead to desensitization of the B2R.[3] |
| 1. Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect without inducing significant receptor desensitization. | |
| 2. Allow for Receptor Re-sensitization: If conducting experiments with repeated dosing, ensure there is a sufficient washout period between treatments to allow for receptor re-sensitization. | |
| Partial Agonist Activity: | This compound is a partial agonist, meaning it may not elicit the same maximal response as the endogenous full agonist, bradykinin.[1][2] |
| 1. Include a Full Agonist Control: Use bradykinin as a positive control to establish the maximal possible response in your assay system. | |
| 2. Amplify Downstream Signaling: If the response is weak, consider measuring a downstream signaling event that may be more robustly amplified, such as prostaglandin release or ERK phosphorylation. |
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line/System | Value | Units | Reference |
| This compound | Human B2R | Binding Affinity (Ki) | Cloned human B2R | 9.8 | nM | [1][2] |
| This compound | Human B2R | Intracellular Ca²⁺ Mobilization (EC50) | Human ocular cells | 155 | nM | [1][2] |
| This compound | Human B2R | Prostaglandin Production (EC50) | h-CM and h-TM cells | 15-19 | nM | [1] |
| This compound | - | Antiproliferation (IC50) | MCF-7 cells | 2.14 | µM | [5] |
| This compound | - | Antiproliferation (IC50) | MDA-MB-231 cells | 0.08 | µM | [5] |
| AZA-FR190997 | Human B1R | Binding Affinity (IC50) | - | >10 | µM | [4] |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol is designed to measure the on-target activity of this compound at the B2R.
-
Cell Culture: Plate cells expressing B2R in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the dye-loading buffer.
-
Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
After the final wash, add fresh physiological buffer to each well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in the physiological buffer. Also, prepare a positive control (bradykinin) and a vehicle control (buffer with the same final concentration of DMSO).
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
Record a stable baseline fluorescence for each well for 1-2 minutes.
-
Inject the this compound dilutions, bradykinin, or vehicle control into the wells and continue to record the fluorescence signal for an additional 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
2. Cell Proliferation (MTS/MTT) Assay
This protocol is for assessing the antiproliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS/MTT Reagent Addition:
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound via the Bradykinin B2 Receptor.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helios.eie.gr [helios.eie.gr]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in FR-190997 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving the bradykinin B2 receptor partial agonist, FR-190997. Inconsistent results can arise from the compound's complex pharmacology; this guide offers detailed protocols, data summaries, and visual workflows to address these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why am I observing both agonistic and antiproliferative effects with this compound in my experiments? This seems contradictory.
A1: This is a key paradoxical feature of this compound and a primary source of inconsistent results. The current understanding suggests a dual mechanism of action that is cell-type and context-dependent.[1][2]
-
At the cell membrane: this compound acts as a partial agonist at the bradykinin B2 receptor (B2R), initiating a canonical signaling cascade involving phospholipase C activation and intracellular calcium mobilization.[3] This is its primary agonistic function.
-
Post-internalization: Agonist binding can induce receptor internalization. It is hypothesized that this compound may then interact with intracellular B2 receptors or related effectors, leading to the inhibition of signaling pathways, such as the oncogenic ERK pathway, and resulting in antiproliferative effects.[1][2][4]
Troubleshooting Steps:
-
Clarify your experimental question: Are you investigating the acute agonistic effects (e.g., calcium flux) or the long-term effects on cell proliferation? The experimental design will differ significantly.
-
Time-course experiments: The antiproliferative effects of this compound are typically observed over longer incubation periods (e.g., 24-72 hours), while agonistic effects like calcium mobilization are rapid (seconds to minutes).
-
Cell line selection: The expression levels of B2R on the cell surface versus intracellularly can influence the observed effect. Characterize B2R expression in your chosen cell model.
Q2: My IC50/EC50 values for this compound are different from those reported in the literature.
A2: Discrepancies in potency values are common and can be attributed to several factors:
-
Cell Line Variability: Different cell lines (e.g., MCF-7 vs. MDA-MBA-231) will have varying levels of B2 receptor expression and different downstream signaling efficiencies, leading to different potency values.[1][2]
-
Assay-Specific Conditions: Minor variations in experimental protocols, such as cell seeding density, serum concentration in the media, and incubation times, can significantly impact the measured potency.
-
Inter-species Differences: The pharmacology of the bradykinin B2 receptor can differ between species. If you are using non-human cell lines or tissues, expect potential variations in this compound activity.
Troubleshooting Steps:
-
Standardize your protocol: Use a consistent protocol for all experiments and ensure all reagents are of high quality.
-
Positive Controls: Include a known B2 receptor agonist (e.g., bradykinin) as a positive control to ensure your assay is performing as expected.
-
Refer to specific literature: When comparing your results, refer to studies that have used the same cell line and similar experimental conditions.
Q3: I am not observing any effect of this compound in my assay.
A3: A lack of response could be due to several issues, from reagent quality to the experimental setup itself.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock solution is correctly prepared and has been stored properly to prevent degradation.
-
Verify B2 Receptor Expression: Confirm that your chosen cell line expresses the bradykinin B2 receptor at a sufficient level to elicit a measurable response. This can be done via RT-qPCR, Western blot, or flow cytometry.
-
Check Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. This is particularly relevant for subtle downstream effects. Consider using a more proximal and robust readout, such as a calcium mobilization assay.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for contamination.
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of this compound across different assays and cell lines to provide a reference range for experimental results.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC50/EC50 | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | 0.08 µM (IC50) | [1][2] |
| MCF-7 (Breast Cancer) | Proliferation Assay | 2.14 µM (IC50) | [1][2] |
| MDA-MB-231 | Proliferation Assay | 80 nM (EC50) | [5] |
Table 2: B2 Receptor Binding and Agonist Activity of this compound
| System | Assay Type | Value | Reference |
| Human Cloned B2 Receptor | Binding Affinity | Ki = 9.8 nM | |
| Human Ocular Cells (Nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | Intracellular Ca2+ Mobilization | EC50 = 155 nM | |
| Human Ciliary Muscle & Trabecular Meshwork Cells | Prostaglandin Production | EC50 = 15-19 nM |
Key Experimental Protocols
Protocol 1: Antiproliferation Assay using MTT
This protocol is designed to assess the long-term effects of this compound on cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the acute agonistic effect of this compound on intracellular calcium levels.
Materials:
-
This compound
-
Selected cell line expressing B2R (e.g., CHO cells stably expressing human B2R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the microplate and allow them to form a confluent monolayer.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Compound Injection: Inject a solution of this compound at various concentrations into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Canonical signaling pathway of this compound at the B2 receptor.
Experimental Workflow for Antiproliferation Assay
Caption: Workflow for determining the antiproliferative effects of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FR-190997 in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with FR-190997, a nonpeptide bradykinin B2 receptor agonist. A common challenge encountered during in vitro and in vivo studies is the precipitation of this hydrophobic compound in aqueous solutions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize precipitation and ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation with this compound can be a significant setback. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.
Immediate Troubleshooting Steps
-
Visual Inspection: Carefully observe your solution. Is it cloudy, or are there visible particles? Precipitation can sometimes be subtle.
-
Centrifugation: If you suspect precipitation, centrifuge a small aliquot of your solution. A visible pellet indicates that the compound has fallen out of solution.
-
pH Measurement: Verify the pH of your final aqueous solution. The solubility of quinoline derivatives like this compound can be highly pH-dependent.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is an effective solvent for a wide range of organic compounds and is miscible with water.[1][2]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue known as "antisolvent precipitation." this compound is poorly soluble in water, so when the DMSO stock is diluted into an aqueous buffer, the compound can no longer stay dissolved and crashes out of solution. To mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally 0.1% or lower, in your aqueous solution.
-
Slow addition and vigorous mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Use a higher volume of aqueous buffer: Diluting the stock solution into a larger volume can help to keep the concentration of this compound below its solubility limit in the final solution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of ionizable compounds like this compound, which is a quinoline derivative. As a weak base, this compound's solubility may increase in a slightly acidic environment. However, the optimal pH must be determined empirically and must be compatible with your experimental system (e.g., cell culture media should typically be maintained between pH 7.2-7.4).
Q4: Are there any additives that can help to prevent this compound precipitation?
A4: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds:
-
Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronic® F-68 can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]
Q5: How should I store my this compound stock solution?
A5: It is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides a general overview of the solubility of similar hydrophobic compounds in various solvents. This can serve as a starting point for your own experimental determinations.
| Solvent | General Solubility of Hydrophobic Compounds | Notes |
| DMSO | High | A good solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent, but may have physiological effects. |
| Methanol | Moderate to High | Can be used as a co-solvent. |
| Water | Very Low | This compound is poorly soluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Solubility is pH-dependent. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 745.6 g/mol .
-
Weigh the calculated amount of this compound powder and place it into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required.
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.
-
While vortexing the buffer at a medium speed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for extended periods.
Signaling Pathway and Experimental Workflow Visualization
By following these guidelines and protocols, researchers can effectively minimize the precipitation of this compound in aqueous solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing FR-190997 Insensitivity in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results or potential insensitivity when working with the bradykinin B2 receptor partial agonist, FR-190997, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the reported antiproliferative activity of this compound in cancer cell lines?
This compound has demonstrated significant antiproliferative activity in specific breast cancer cell lines. Notably, in the MCF-7 and MDA-MBA-231 lines, it has shown potent effects. A derivative of this compound, compound 10, exhibited even more potent subnanomolar antiproliferative activity in the triple-negative breast cancer (TNBC) cell line MDA-MBA-231.
Q2: What is the proposed mechanism of action for this compound's antiproliferative effects?
The suggested mechanism is a dual mode of action. It involves agonist-induced internalization and degradation of the bradykinin B2 receptor (B2R), coupled with the sequestration of functional intracellular B2 receptors and inhibition of their associated endosomal signaling.
Q3: My cells are not responding to this compound as expected. What are the initial troubleshooting steps?
If you observe a lack of response to this compound, consider the following initial checks:
-
Cell Line Authentication: Verify the identity and purity of your cancer cell line.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock. Consider verifying its activity in a sensitive, control cell line if available.
-
Experimental Conditions: Review your experimental setup, including cell seeding density, media components, and the duration of drug exposure.[1]
Troubleshooting Guide: Reduced Sensitivity to this compound
This guide addresses scenarios where cancer cell lines exhibit reduced or no sensitivity to this compound.
Problem 1: Higher than expected IC50 value in a sensitive cell line (e.g., MDA-MBA-231).
Potential Causes:
-
Suboptimal Experimental Parameters: Inaccurate cell seeding density, extended incubation times, or issues with the viability assay can affect IC50 values.
-
Compound Degradation: Improper storage or handling of this compound can lead to reduced potency.
-
Cell Line Drift: High passage numbers can lead to phenotypic and genotypic changes in cell lines, potentially altering their drug sensitivity.
Suggested Troubleshooting and Investigation:
-
Optimize Cell Viability Assay:
-
Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.
-
Verify that the chosen assay (e.g., MTT, CellTiter-Glo®) is linear within your cell number range.
-
-
Confirm Compound Activity:
-
Test a fresh aliquot of this compound.
-
If possible, test the compound on a different known sensitive cell line as a positive control.
-
-
Use Low Passage Cells:
-
Thaw a fresh, low-passage vial of the cell line for your experiments.
-
Problem 2: Previously sensitive cell line appears to have developed resistance to this compound over time.
Potential Causes:
-
Development of Acquired Resistance: Continuous exposure to a drug can lead to the selection of a resistant cell population.[2]
-
Altered Bradykinin B2 Receptor (B2R) Expression: Reduced expression of B2R on the cell surface would decrease the target for this compound.
-
Changes in Downstream Signaling Pathways: Alterations in the Gq/11-PLC-PKC-ERK pathway could bypass the effects of B2R activation.
Suggested Troubleshooting and Investigation:
-
Establish a Resistant Cell Line (for further investigation):
-
Characterize B2R Expression:
-
Quantitative PCR (qPCR): Compare BDKRB2 (the gene for B2R) mRNA levels between the parental and potentially resistant cell lines.
-
Western Blot: Analyze the total B2R protein levels in cell lysates from both cell lines.
-
Flow Cytometry: Assess the cell surface expression of B2R using a specific antibody.
-
-
Investigate Downstream Signaling:
-
Calcium Mobilization Assay: Measure the ability of this compound to induce intracellular calcium release in both parental and suspected resistant cells.[7][8][9][10][11] A diminished response in the resistant line would suggest altered receptor function or downstream signaling.
-
ERK Activation (Phospho-ERK Western Blot): Compare the levels of phosphorylated ERK (p-ERK) in response to this compound treatment in both cell lines.[12][13][14][15][16] A lack of p-ERK induction in the resistant line would point to a blockage in the signaling cascade.
-
-
Investigate Potential Bypass Mechanisms:
-
RNA Sequencing/Microarray Analysis: Compare the gene expression profiles of the sensitive and resistant cell lines to identify upregulated survival pathways.
-
Data Presentation
Table 1: Antiproliferative Activity of this compound and its Analogue in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 2.14 |
| This compound | MDA-MBA-231 | 0.08 |
| Compound 10 | MDA-MBA-231 | 0.00006 |
Experimental Protocols
Western Blot for Phospho-ERK1/2 (p-ERK) and Total ERK
This protocol is adapted from established methods for analyzing ERK activation.[12][13][14][15][16]
a. Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect with an ECL substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Intracellular Calcium Mobilization Assay
This protocol is based on standard methods for measuring Gq-coupled receptor activation.[7][8][9][10][11]
a. Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to form a monolayer overnight.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well and incubate at room temperature for 30 minutes.
c. Assay and Data Acquisition:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements for at least 60-120 seconds.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
siRNA-mediated Knockdown of Bradykinin B2 Receptor (BDKRB2)
This protocol provides a general framework for gene knockdown experiments.[17]
a. siRNA and Transfection Reagent Preparation:
-
Dilute target-specific siRNA (for BDKRB2) and a non-targeting control siRNA to a working concentration (e.g., 10 µM).
-
In separate tubes, dilute a lipid-based transfection reagent in serum-free medium.
b. Transfection:
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to cells cultured in antibiotic-free medium.
-
Incubate for 24-72 hours.
c. Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, extract RNA, synthesize cDNA, and perform qPCR to quantify BDKRB2 mRNA levels relative to a housekeeping gene.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess B2R protein levels.
Visualizations
Caption: Signaling pathway of this compound leading to cellular responses.
Caption: Troubleshooting workflow for investigating reduced this compound sensitivity.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
best practices for long-term storage of FR-190997
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of FR-190997, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. While specific long-term stability data for this compound is not extensively published, the following guidelines are based on general best practices for small molecule compounds and quinoline derivatives.[1][2][3]
Storage as a Solid:
For long-term storage, this compound should be stored as a solid (lyophilized powder) under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below.[4][5] | Reduces the rate of potential chemical degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] | This compound, as a complex organic molecule, may be susceptible to oxidation. |
| Light | Protect from light by using an amber vial or by storing the container in a dark place.[3][6] | Quinoline derivatives can be light-sensitive.[3] |
| Moisture | Store in a desiccated environment to prevent moisture absorption.[1][7] | Moisture can lead to hydrolysis and degradation of the compound. |
Storage in Solution:
Stock solutions of this compound are typically prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[4] For long-term storage of solutions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C.[4] | Minimizes degradation in solution. |
| Aliquoting | Aliquot the stock solution into single-use volumes.[4] | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
| Container | Use tightly sealed vials designed for low-temperature storage. | Prevents solvent evaporation and contamination. |
| Solvent Purity | Use high-purity, anhydrous grade solvent. | Water content in solvents can lead to compound degradation. |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected agonist activity | 1. Compound Degradation: Improper storage of solid or stock solutions. 2. Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution. | 1. Ensure this compound has been stored according to the best practices outlined above. 2. Prepare fresh stock solutions from a new batch of solid compound. 3. Always use freshly prepared working solutions for each experiment. |
| Variability between experimental replicates | 1. Inaccurate Pipetting: Inconsistent volumes of this compound solution added to wells. 2. Cell Health and Density: Variations in cell number or viability across the plate. 3. Assay Conditions: Fluctuations in temperature or incubation times. | 1. Calibrate pipettes regularly and use appropriate pipetting techniques. 2. Ensure a homogenous cell suspension and consistent cell seeding density. 3. Standardize all incubation times and maintain a constant temperature. |
| No response in a functional assay (e.g., calcium mobilization) | 1. Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Issues: The cell line may not express the bradykinin B2 receptor, or the receptor expression may be too low. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the signal. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Verify B2 receptor expression in your cell line (e.g., via qPCR or Western blot). 3. Optimize assay parameters, such as dye loading time and instrument settings. |
| Precipitation of the compound in aqueous media | 1. Low Solubility: this compound may have limited solubility in aqueous buffers. 2. High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to keep the compound in solution. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. 2. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, typically below 0.5% to avoid cellular toxicity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a commonly used solvent for preparing stock solutions of this compound.[4] Ensure you use a high-purity, anhydrous grade of DMSO.
Q2: How should I prepare working solutions of this compound?
A2: Prepare working solutions by diluting the DMSO stock solution in your desired aqueous buffer or cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.[4]
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in the solid form can include a change in color or clumping of the powder. In solution, precipitation or a change in the color of the solution may indicate degradation or insolubility. The most reliable indicator of degradation is a loss of biological activity in a functional assay.
Q4: Can I store this compound solutions at 4°C?
A4: For short-term storage (a few days), 4°C may be acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to minimize the risk of degradation.[4]
Q5: Is this compound sensitive to light?
A5: As a quinoline derivative, this compound may be sensitive to light.[1][3] It is best practice to protect both solid and solution forms from light.
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization following B2 receptor activation by this compound.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required for the cell line to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (with probenecid if necessary). Remove the culture medium from the cells and add the dye loading solution. Incubate for the time and at the temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).[8][9]
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, inject the this compound solution and continue recording to capture the peak response.
-
Data Analysis: The change in fluorescence intensity is directly proportional to the amount of intracellular calcium release.[9][10] Calculate the response for each concentration and plot a dose-response curve to determine the EC50.
ERK Phosphorylation Western Blot
This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[12][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Cell Proliferation Assay (MTT)
This protocol describes a method to measure changes in cell proliferation in response to this compound.
Materials:
-
Target cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation or inhibition relative to an untreated control.
Visualizations
Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.
Caption: Experimental workflow for ERK phosphorylation analysis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 3. nj.gov [nj.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. dispendix.com [dispendix.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. spod-technology.com [spod-technology.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating FR-190997-Induced B2 Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the desensitization of the Bradykinin B2 receptor induced by the selective partial agonist, FR-190997.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the Bradykinin B2 receptor?
A1: this compound is a non-peptide, selective partial agonist for the Bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1][2][3] As a partial agonist, it binds to the B2R and elicits a response that is lower than that of the endogenous full agonist, bradykinin.[1] this compound has a high affinity for the human cloned B2 receptor with a Ki value of 9.8 nM.[1] Its activation of the B2R stimulates the phospholipase C pathway, leading to an increase in intracellular calcium ([Ca2+]i).[1]
Q2: What is B2 receptor desensitization and why is it a concern in my experiments?
A2: B2 receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response over time.[4] This is a common regulatory mechanism for GPCRs to prevent overstimulation.[5] In experimental settings, desensitization can lead to a gradual loss of signal, making it difficult to obtain consistent and reproducible results, particularly in prolonged studies of receptor signaling.
Q3: What are the primary molecular mechanisms behind this compound-induced B2 receptor desensitization?
A3: The primary mechanism involves the phosphorylation of the agonist-occupied B2 receptor by G-protein coupled receptor kinases (GRKs).[5] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[5] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thereby dampening the downstream signaling cascade.[5] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes.[6]
Q4: How does the partial agonism of this compound influence the extent of B2 receptor desensitization compared to full agonists like bradykinin?
A4: Partial agonists generally induce less receptor desensitization than full agonists.[7][8] This is because the conformational change induced by a partial agonist may be less favorable for GRK phosphorylation and subsequent β-arrestin recruitment compared to that induced by a full agonist.[8] Studies on other GPCRs have shown a direct correlation between agonist efficacy and the rate of desensitization and internalization.[7][8] Therefore, while this compound does cause desensitization, the magnitude and rate are expected to be less pronounced than that observed with bradykinin.
Q5: Can B2 receptor desensitization be reversed?
A5: Yes, desensitization is often a reversible process. Once the agonist is removed, internalized receptors can be dephosphorylated by phosphatases within endosomes and recycled back to the plasma membrane, restoring their responsiveness.[6] This process is known as resensitization. The rate of resensitization can vary depending on the specific receptor and cell type.
Troubleshooting Guides
Issue 1: Diminishing Signal in Calcium Mobilization Assays Upon Repeated Stimulation with this compound
Possible Cause: Rapid receptor desensitization and internalization.
Troubleshooting Steps:
-
Reduce Agonist Exposure Time: Minimize the duration of this compound pre-incubation or stimulation periods to reduce the extent of desensitization.
-
Incorporate Wash Steps: Include thorough wash steps between stimulations to remove the agonist and allow for potential receptor resensitization.
-
Pharmacological Inhibition of GRKs:
-
Pharmacological Inhibition of Protein Kinase C (PKC):
-
Use a Lower Concentration of this compound: Since this compound is a potent agonist, using the lowest effective concentration can help minimize desensitization while still eliciting a measurable response.
Issue 2: High Variability in Receptor Binding Assay Results with this compound
Possible Cause: Inconsistent receptor availability due to internalization.
Troubleshooting Steps:
-
Perform Binding on Ice: Conduct binding experiments at 4°C to inhibit endocytosis and ensure that the binding measurements primarily reflect cell surface receptors.
-
Acid Wash to Remove Surface-Bound Ligand: To differentiate between surface and internalized receptors, a brief wash with an acidic buffer (e.g., glycine buffer, pH 2.5-3.0) can be used to strip surface-bound radioligand before cell lysis.[16]
-
Optimize Incubation Time: Determine the optimal incubation time to reach binding equilibrium before significant internalization occurs.
-
Check for Non-Specific Binding: High non-specific binding can obscure the specific signal. Ensure adequate blocking steps and consider using a carrier protein like BSA in the assay buffer.[17]
Issue 3: Difficulty in Detecting β-arrestin Recruitment with this compound
Possible Cause: The partial agonism of this compound may lead to a weaker or more transient β-arrestin interaction compared to a full agonist.
Troubleshooting Steps:
-
Use a Sensitive Assay System: Employ highly sensitive techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter) which are optimized for detecting protein-protein interactions.[18][19][20]
-
Optimize Ligand Concentration and Incubation Time: Perform a detailed time-course and dose-response experiment to identify the optimal conditions for detecting this compound-induced β-arrestin recruitment.
-
Use a Positive Control: Always include a full B2 receptor agonist, like bradykinin, as a positive control to ensure the assay system is functioning correctly.
-
Consider Biased Agonism: Investigate if this compound exhibits biased agonism, potentially favoring G-protein signaling over β-arrestin recruitment.[21][22] This can be assessed by comparing its potency and efficacy in G-protein activation assays (e.g., calcium mobilization) versus β-arrestin recruitment assays.
Data Summary
Table 1: Pharmacological Profile of this compound at the Human B2 Receptor
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 9.8 nM | [1] |
| Functional Potency (EC50) for [Ca2+]i mobilization | 155 nM | [1] |
| Functional Efficacy (Emax) for [Ca2+]i mobilization | 38-80% (relative to Bradykinin) | [1] |
Table 2: Comparison of B2 Receptor Agonists
| Agonist | Type | Expected Desensitization Profile |
| Bradykinin | Full Agonist | Rapid and robust desensitization |
| This compound | Partial Agonist | Slower and less extensive desensitization compared to bradykinin |
Experimental Protocols & Visualizations
Protocol 1: Quantification of B2 Receptor Internalization using a Fluorescence-Based Assay
Objective: To quantify the rate and extent of this compound-induced B2 receptor internalization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing a tagged human B2 receptor (e.g., GFP-tagged).[23][24][25][26]
-
This compound
-
Bradykinin (as a positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or confocal microscope
Methodology:
-
Cell Seeding: Seed the B2R-expressing cells in a 96-well, clear-bottom plate and culture overnight.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound or bradykinin for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Staining:
-
For live-cell imaging, include a nuclear stain (e.g., Hoechst) to aid in cell identification.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nucleus with DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system or a confocal microscope. Capture both the GFP (receptor) and DAPI/Hoechst (nucleus) channels.
-
Image Analysis: Use image analysis software to quantify the internalization of the B2 receptor. This is typically done by measuring the fluorescence intensity of the receptor within intracellular vesicles or by the decrease in plasma membrane fluorescence.
-
Data Normalization: Express the internalized receptor fluorescence as a percentage of the total cellular receptor fluorescence for each cell.
Expected Outcome: A time- and concentration-dependent increase in intracellular B2R-GFP puncta upon treatment with this compound, with a potentially lower maximum internalization compared to bradykinin.
Protocol 2: β-arrestin Recruitment Assay using Enzyme Complementation
Objective: To measure the recruitment of β-arrestin to the B2 receptor upon stimulation with this compound.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter CHO-K1 BDKRB2 β-Arrestin GPCR Assay). These cells co-express the B2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
This compound
-
Bradykinin (as a positive control)
-
Assay buffer
-
Detection reagents (substrate for the complemented enzyme)
-
Luminometer
Methodology:
-
Cell Seeding: Plate the assay-ready cells in a 96-well white, clear-bottom plate and incubate for the recommended time.
-
Compound Addition: Add varying concentrations of this compound or bradykinin to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Expected Outcome: this compound will induce a dose-dependent increase in luminescence, indicative of β-arrestin recruitment. The Emax value is expected to be lower than that of bradykinin, consistent with its partial agonist nature.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 10. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of protein kinase C in hypoxia-induced desensitization of the beta-adrenergic system in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase C deficiency blocks recovery from agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of receptor internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. innoprot.com [innoprot.com]
- 24. cells-online.com [cells-online.com]
- 25. genscript.com [genscript.com]
- 26. innoprot.com [innoprot.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: FR-190997 versus Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of FR-190997, a nonpeptide agonist, and bradykinin, the endogenous peptide ligand, primarily at the bradykinin B2 receptor. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Efficacy Comparison
The following tables summarize the key in vitro efficacy parameters for this compound and bradykinin across various functional assays.
| Ligand | Receptor Target | Cell Type | Assay | Parameter | Value | Reference |
| This compound | Human B2 | Human Ocular Cells (Non-pigmented ciliary epithelium, Trabecular meshwork, Ciliary muscle) | Intracellular Ca²⁺ Mobilization | EC₅₀ | 155 nM | [1][2] |
| Human B2 | Human Ocular Cells (Ciliary muscle, Trabecular meshwork) | Prostaglandin Production | EC₅₀ | 15-19 nM | [1][2] | |
| Human B2 | CHO cells | Inositol Phosphate Production | pEC₅₀ | ~7.0 (Comparable to Bradykinin) | [3] | |
| Human B2 | Human Ocular Cells | Intracellular Ca²⁺ Mobilization | Eₘₐₓ | 38-80% (Partial Agonist) | [1][2] | |
| Human B2 | Human Ocular Cells | Prostaglandin Production | Eₘₐₓ | 27-33% | [1][2] | |
| Human B2 | CHO cells | Inositol Phosphate Production | Eₘₐₓ | Similar to Bradykinin | [3] | |
| Human B2 | - | Binding Affinity | Kᵢ | 9.8 nM | [1][2][4] | |
| Bradykinin | Human B2 | CHO cells | Inositol Phosphate Production | pEC₅₀ | ~7.0 (Comparable to this compound) | [3] |
| Human B2 | - | Binding Affinity | - | 40-fold higher than this compound | [3] |
Experimental Protocols
Inositol Phosphate Production Assay in CHO Cells
This experiment aimed to determine the agonist activity of this compound and bradykinin at the human B2 receptor expressed in Chinese Hamster Ovary (CHO) cells by measuring the production of inositol phosphates (IPs), a downstream signaling molecule.
Methodology:
-
Cell Culture: CHO cells stably expressing the human B2 receptor were cultured in appropriate media.
-
Labeling: Cells were incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Stimulation: Cells were stimulated with varying concentrations of either bradykinin or this compound for a defined period. For antagonist testing, this compound was added 15 minutes prior to bradykinin stimulation.[3]
-
Extraction: The reaction was stopped, and cellular lipids were extracted.
-
IP Separation: The aqueous phase containing the inositol phosphates was collected and applied to a Bio-Rad AG1X8 anion-exchange column.[3]
-
Elution and Quantification: Total [³H]-IPs were eluted and the radioactivity was measured using a liquid scintillation counter to quantify the amount of IP production.[3]
Intracellular Calcium Mobilization Assay in Human Ocular Cells
This assay was performed to evaluate the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in human ocular cells, a key signaling event mediated by the B2 receptor.
Methodology:
-
Cell Culture: Primary cultures of human non-pigmented ciliary epithelium, trabecular meshwork, and ciliary muscle cells were established.
-
Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Baseline fluorescence was recorded before adding this compound at various concentrations.
-
Measurement: Changes in intracellular calcium were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.
-
Data Analysis: The EC₅₀ value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bradykinin B2 Receptor Signaling Cascade.
Caption: General Workflow for In Vitro Efficacy Testing.
Summary of Findings
This compound is a selective non-peptide agonist of the bradykinin B2 receptor with a high binding affinity.[1][2][4] In vitro studies demonstrate that while its binding affinity is lower than that of the endogenous ligand bradykinin, its potency in functional assays such as inositol phosphate production is comparable.[3]
A key difference lies in their efficacy: bradykinin acts as a full agonist, whereas this compound behaves as a partial agonist, eliciting a submaximal response for endpoints like intracellular calcium mobilization and prostaglandin production.[1][2] This partial agonism is a critical characteristic that may offer therapeutic advantages by providing a more modulated and potentially safer pharmacological profile compared to a full agonist. The longer duration of action observed for this compound in some studies is likely attributable to its greater resistance to proteolytic degradation compared to the peptide-based bradykinin.[3] These findings highlight this compound as a valuable tool for studying the B2 receptor and as a potential therapeutic agent in its own right.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to FR-190997 and FR173657 as Bradykinin B2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-peptide bradykinin B2 receptor ligands: FR-190997, a partial agonist, and FR173657, an antagonist. The information presented is collated from preclinical research to assist in the evaluation and selection of these compounds for further investigation.
At a Glance: this compound vs. FR173657
| Feature | This compound | FR173657 |
| Primary Function | Bradykinin B2 Receptor Partial Agonist | Bradykinin B2 Receptor Antagonist |
| Chemical Nature | Non-peptide | Non-peptide |
| Key Application | Ocular hypotensive agent, research tool for B2 receptor activation | Research tool for B2 receptor blockade, potential anti-inflammatory and analgesic agent |
| Oral Activity | Not explicitly stated | Orally active[1] |
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of this compound and FR173657 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | FR173657 | Species/Tissue/Cell Line |
| Ki (nM) | 9.8[2] | - | Human cloned B2-receptor |
| IC50 (nM) | - | 0.46 | Guinea pig ileum[1] |
| - | 8.6 | Guinea pig lung[1] | |
| - | 2.0 | Human A431 cells[1] | |
| - | 2.3 | Human W138 cells[1] | |
| - | 1.7 | Human IMR90 cells[1] | |
| pEC50 | 7.7 | - | Rabbit jugular vein, Guinea pig ileum[3] |
| EC50 (nM) | 155 (for Ca2+ mobilization)[2] | - | Human ocular cells[2] |
| 15-19 (for PG production)[2] | - | Human ciliary muscle & trabecular meshwork cells[2] | |
| pIC50 | - | ~8.40 | Rabbit, guinea pig, and rat tissues[3] |
| pA2 | - | 8.2 - 9.4 | Human, pig, rabbit, and guinea pig tissues[4] |
| pKB | - | 7.9 | Rabbit isolated iris sphincter muscle[5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | FR173657 | Animal Model |
| ED50 (nmol/kg) | 3.7 ± 0.5 (hypotension) | - | Rabbit[3] |
| 8.9 ± 3.6 (hypotension) | - | Guinea pig[3] | |
| ED50 (mg/kg) | - | 0.075 (inhibition of BK-induced bronchoconstriction) | Guinea pig[1] |
| - | 0.057 (inhibition of dextran sulfate-induced bronchoconstriction) | Guinea pig[1] | |
| ID50 (nmol/kg) | - | 57 ± 9 (inhibition of BK-induced hypotension) | Rabbit[3] |
| - | 215 ± 56 (inhibition of BK-induced hypotension) | Guinea pig[3] | |
| - | 187 ± 50 (inhibition of BK-induced hypotension) | Rat[3] | |
| ID50 (µmol/kg) | - | 1.1 (inhibition of BK-induced blood pressure reflexes) | Rat[5][6] |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to various downstream effects, including the activation of the MAPK/ERK and PI3K/AKT pathways, ultimately influencing processes like inflammation, vasodilation, and cell proliferation.[7][8]
Experimental Workflow: In Vitro Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. The following diagram illustrates a typical workflow for a competitive binding assay to determine the IC50 of a test compound like FR173657.
References
- 1. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the mechanisms underlying the biphasic responses to bradykinin in circular muscle from guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of FR-190997 and HOE-140 in B2 receptor binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of the bradykinin B2 receptor: the non-peptide partial agonist FR-190997 and the peptide antagonist HOE-140 (also known as Icatibant). This analysis is intended to assist researchers in selecting the appropriate tool compound for their studies on the kallikrein-kinin system and to provide detailed experimental context for the presented data.
Quantitative Data Summary
The following table summarizes the key binding and functional parameters of this compound and HOE-140 at the bradykinin B2 receptor. These values have been compiled from multiple studies to provide a comparative overview.
| Parameter | This compound | HOE-140 (Icatibant) | References |
| Compound Type | Non-peptide partial agonist | Peptide antagonist | [1][2][3] |
| Binding Affinity (Ki) | 9.8 nM (human cloned B2 receptor) | 0.798 nM (A-431 cells) | [1][2][4] |
| IC50 | 3 nM | 1.07 nM (A-431 cells) | [4][5] |
| pA2 | Not Applicable | 9.04 (rabbit jugular vein) | [6][7] |
| pEC50 / ED50 | pEC50 = 7.7 (rabbit jugular vein, guinea pig ileum) | Not Applicable | [8] |
| Functional Activity | Partial agonist (Emax = 38-80% for [Ca2+]i mobilization) | Antagonist (blocks BK and this compound induced effects) | [1][8][9] |
| Receptor Selectivity | Selective for B2 receptor | Selective for B2 receptor | [1][3][6] |
| Nature of Interaction | Agonist | Non-competitive antagonist in some tissues | [3][10][11] |
Experimental Protocols
The data presented above are primarily derived from two key types of experiments: competitive radioligand binding assays and intracellular calcium mobilization assays. The detailed methodologies for these are outlined below.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound or HOE-140) for the B2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the bradykinin B2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed amount of the membrane preparation (e.g., 25 µg of protein).
-
Increasing concentrations of the unlabeled competitor compound (this compound or HOE-140).
-
A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-bradykinin or [125I]PIP HOE 140).
-
-
To determine non-specific binding, a high concentration of an unlabeled B2 receptor ligand is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit the release of intracellular calcium ([Ca2+]i) following B2 receptor activation.
1. Cell Preparation:
-
Cells endogenously expressing or engineered to overexpress the bradykinin B2 receptor are seeded in a 96-well or 384-well plate.
-
The cells are grown to an appropriate confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer).
-
The incubation is carried out in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
3. Compound Addition and Signal Detection:
-
For agonist testing (e.g., this compound), the dye-loaded cells are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
The agonist is then added at various concentrations, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.[2]
-
For antagonist testing (e.g., HOE-140), the cells are pre-incubated with the antagonist for a specific period before the addition of a known B2 receptor agonist (e.g., bradykinin or this compound). The ability of the antagonist to inhibit the agonist-induced calcium mobilization is then measured.
4. Data Analysis:
-
The change in fluorescence is typically expressed as a percentage of the baseline fluorescence.
-
For agonists, the data are plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
-
For antagonists, the IC50 value is determined by measuring the concentration of the antagonist that causes a 50% inhibition of the agonist response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bradykinin B2 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. innoprot.com [innoprot.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 10. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
A Preclinical Perspective: Evaluating the Efficacy of FR-190997 Against Standard-of-Care Chemotherapy in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound FR-190997 and the established standard-of-care chemotherapy regimens for breast cancer. The comparison is based on currently available preclinical data for this compound and extensive clinical data for standard treatments. It is crucial to note that this compound is in the early stages of research, and no clinical trials directly comparing it to standard chemotherapy in breast cancer patients have been conducted. The data presented herein is for informational and research purposes only.
Overview of this compound
This compound is a non-peptidic, selective agonist of the bradykinin B2 receptor (B2R).[1][2][3] Paradoxically for a receptor agonist, it has demonstrated significant antiproliferative activity in preclinical studies against breast cancer cell lines.[1] The proposed mechanism of action involves agonist-induced receptor internalization and degradation, leading to the inhibition of associated oncogenic signaling pathways.[1][2] Research into its full mechanism and potential therapeutic applications is ongoing.
Standard-of-Care Chemotherapy for Breast Cancer
The standard of care for breast cancer is multifaceted and depends on the tumor's subtype, stage, and other patient-specific factors. Systemic chemotherapy remains a cornerstone of treatment, particularly for triple-negative and HER2-positive breast cancers.
-
Triple-Negative Breast Cancer (TNBC): Standard regimens typically involve a combination of anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[4][5][6] Platinum-based agents like carboplatin are also frequently used, especially in the neoadjuvant (pre-surgical) setting.[4][7] For early-stage, high-risk TNBC, the immunotherapy agent pembrolizumab is often added to the chemotherapy backbone.[6][8]
-
HER2-Positive Breast Cancer: The treatment paradigm for this subtype combines chemotherapy with HER2-targeted therapies. A common first-line regimen for metastatic disease is a taxane (paclitaxel or docetaxel) combined with trastuzumab and pertuzumab.[9][10] Antibody-drug conjugates, such as ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (T-DXd), are critical components of the treatment landscape, used in various lines of therapy.[9]
-
Hormone Receptor (HR)-Positive, HER2-Negative Breast Cancer: While endocrine therapy is the primary treatment, chemotherapy is employed for patients with a high risk of recurrence or after the cancer has developed resistance to hormonal treatments.[11][12] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors combined with endocrine therapy have become a standard of care, significantly delaying the need for chemotherapy in the metastatic setting.[13][14]
Preclinical Efficacy: this compound vs. Standard Chemotherapy (In Vitro)
Direct comparative efficacy can only be discussed at a preclinical level based on in vitro studies. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound and standard chemotherapeutic agents in common breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Compound | Cell Line | Subtype | IC50 / EC50 | Citation |
| This compound | MDA-MB-231 | Triple-Negative | 0.08 µM (IC50) | [1] |
| This compound | MDA-MB-231 | Triple-Negative | 80 nM (EC50) | [2][3][15] |
| This compound | MCF-7 | HR-positive, HER2-low | 2.14 µM (IC50) | [1] |
Table 2: In Vitro Antiproliferative Activity of Standard Chemotherapy Agents
| Compound | Cell Line | Subtype | IC50 | Citation |
| Doxorubicin | MCF-7 | HR-positive, HER2-low | 2.5 µM | [16] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. The data presented shows promising sub-micromolar activity for this compound, particularly in the aggressive triple-negative MDA-MB-231 cell line, which appears more potent in vitro than doxorubicin in the MCF-7 cell line.
Signaling Pathways and Experimental Methodologies
This compound Proposed Mechanism of Action
This compound acts as an agonist on the Bradykinin B2 Receptor (B2R), a G-protein coupled receptor. While B2R activation is typically linked to proliferative pathways like the ERK pathway, the antiproliferative effect of this compound is theorized to stem from a dual mode of action: profound agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors, thereby inhibiting their associated endosomal signaling.[1]
Caption: Proposed mechanism of this compound antiproliferative activity.
General Experimental Workflow for In Vitro Drug Efficacy Testing
The preclinical evaluation of an anticancer compound typically follows a standardized workflow to assess its cytotoxic and antimigratory effects.
Caption: Workflow for preclinical in vitro evaluation of anticancer compounds.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies for the key cited experiments are outlined below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[17]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[17]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm).[17]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting viability against drug concentration.
-
Flow Cytometry for Apoptosis Analysis
This technique is used to detect and quantify apoptotic cells.
-
Principle: Cells are stained with Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and a vital dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
General Protocol:
-
Cell Treatment: Cells are cultured and treated with the test compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with fluorescently-labeled Annexin V and PI according to the manufacturer's kit instructions.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The investigational compound this compound has demonstrated potent antiproliferative activity in in vitro models of breast cancer, particularly in the aggressive triple-negative subtype. Its unique mechanism of action, targeting the bradykinin B2 receptor, presents a novel therapeutic avenue. However, it is critical to underscore the preliminary nature of this data. Standard-of-care chemotherapy regimens are supported by decades of extensive clinical trials demonstrating their efficacy and defining their safety profiles in patients. No direct comparisons between this compound and these established agents exist in a clinical context. Further in-vivo animal studies and, eventually, well-designed clinical trials are necessary to determine if the preclinical promise of this compound can be translated into a safe and effective treatment for breast cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Treatments for triple negative early breast cancer [bcna.org.au]
- 8. mdpi.com [mdpi.com]
- 9. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Treatment of Breast Cancer Stages I-III | American Cancer Society [cancer.org]
- 12. Treatments for ER-Positive PR-Positive HER2-Negative Breast Cancer [healthline.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Time to Chemotherapy for Patients With Estrogen Receptor-Positive Breast Cancer and Cyclin-Dependent Kinase 4 and 6 Inhibitor Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 17. Synergistic Cytotoxic and Antimigratory Effect of Brazilein and Doxorubicin on HER2-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of FR-190997 for the Bradykinin B2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of FR-190997 for the bradykinin B2 receptor (B2R). This compound is a non-peptide, partial agonist of the B2R, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[1][2] Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide compares this compound with other known B2R ligands and provides detailed experimental protocols and signaling pathway diagrams to support further research and development.
Comparative Analysis of Bradykinin Receptor Ligands
The selectivity of this compound for the bradykinin B2 receptor is a key attribute that distinguishes it from other compounds. The following table summarizes the binding affinities of this compound and other representative bradykinin receptor ligands.
| Compound | Receptor | Action | Binding Affinity (Ki/IC50) | Selectivity | Reference |
| This compound | Human Bradykinin B2 | Partial Agonist | Ki = 9.8 nM | Selective for B2 | [2] |
| AZA this compound (analog) | Human Bradykinin B2 | Agonist | IC50 = 150 nM | >66-fold selective for B2 over B1 | [3] |
| AZA this compound (analog) | Human Bradykinin B1 | - | IC50 > 10,000 nM | [3] | |
| Icatibant | Human Bradykinin B2 | Antagonist | - | Selective for B2 | [1] |
| MEN16132 | Human Bradykinin B2 | Antagonist | pKi = 10.5 | Selective for B2 | [1] |
| Bradykinin | Human Bradykinin B2 | Agonist | - | B2 Agonist | [4] |
Note: A direct binding affinity of this compound for the bradykinin B1 receptor was not available in the reviewed literature. The data for its analog, AZA this compound, strongly suggests a high degree of selectivity for the B2 receptor within this chemical scaffold.
Visualizing Key Pathways and Processes
To further understand the context of this compound's action, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for assessing receptor selectivity.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Receptor Selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 and B2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either the human bradykinin B1 or B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
Test compound: this compound.
-
Non-specific binding control: High concentration of unlabeled bradykinin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Bradykinin, and either the assay buffer (for total binding), unlabeled bradykinin (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the B2R, by detecting changes in intracellular calcium levels.
Objective: To determine the functional potency (EC50) of this compound as a partial agonist at the human bradykinin B2 receptor.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
Positive control: Bradykinin.
-
A fluorescence plate reader capable of kinetic reading.
-
96-well black, clear-bottom plates.
Procedure:
-
Plate the cells in the 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and bradykinin in the assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound or bradykinin to the wells and immediately start recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for both this compound and bradykinin by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
The partial agonist nature of this compound can be confirmed if its maximal response is lower than that of the full agonist, bradykinin.
Conclusion
The available data strongly indicates that this compound is a highly selective partial agonist for the bradykinin B2 receptor.[2] Its high affinity for the B2R, coupled with the demonstrated low affinity of its analog for the B1R, suggests a favorable selectivity profile.[3] This makes this compound a valuable tool for investigating the physiological and pathological roles of the B2R and a potential starting point for the development of novel therapeutics targeting this receptor. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore the pharmacology of this compound and other bradykinin receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helios.eie.gr [helios.eie.gr]
- 4. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FR-190997's Bradykinin B2 Receptor Agonism Across Diverse Physiological and Pathological Models
FR-190997, a nonpeptide small molecule, has been characterized primarily as a selective partial agonist of the bradykinin B2 receptor (B2R). Its mechanism of action has been investigated across various studies, revealing a consistent engagement with the B2R, yet eliciting distinct and sometimes paradoxical downstream effects depending on the biological context. This guide provides a cross-validation of this compound's mechanism of action by comparing key quantitative data and experimental findings from studies on its ocular hypotensive, cardiovascular, and antiproliferative effects.
Quantitative Analysis of this compound's Interaction with the Bradykinin B2 Receptor
The affinity and potency of this compound for the human bradykinin B2 receptor have been quantified in multiple cellular systems. These studies consistently demonstrate its high affinity and partial agonist activity.
| Parameter | Cell/Tissue Type | Value | Study Context |
| Ki | Human cloned B2-receptor | 9.8 nM | Ocular Hypotensive Studies[1][2] |
| EC50 | Human ocular cells (intracellular Ca²⁺ mobilization) | 155 nM | Ocular Hypotensive Studies[1][2] |
| Emax | Human ocular cells (intracellular Ca²⁺ mobilization) | 38-80% (relative to Bradykinin) | Ocular Hypotensive Studies[1][2] |
| EC50 | Human ciliary muscle & trabecular meshwork cells (Prostaglandin production) | 15-19 nM | Ocular Hypotensive Studies[1][2] |
| IC50 | MCF-7 breast cancer cells (Antiproliferative activity) | 2.14 µM | Antiproliferative Studies[3][4] |
| IC50 | MDA-MB-231 breast cancer cells (Antiproliferative activity) | 0.08 µM (80 nM) | Antiproliferative Studies[3][4][5] |
| pKB | Human umbilical vein (Antagonism of Bradykinin-induced contraction) | 7.8 | Vascular Studies[6] |
| pKB | Rabbit jugular vein (Antagonism of Bradykinin-induced contraction) | 7.6 | Vascular Studies[6] |
| pKB | Pig coronary artery (Antagonism of Bradykinin-induced relaxation) | 7.6 | Vascular Studies[6] |
Cross-Validation of Signaling Pathways
Across different experimental models, this compound consistently activates signaling pathways downstream of the bradykinin B2 receptor. However, the ultimate physiological or pathological outcome varies significantly.
1. Ocular Hypotensive Effects: In ocular tissues, this compound's partial agonism at the B2R leads to a reduction in intraocular pressure (IOP). This effect is mediated by the activation of phospholipase C, leading to an increase in intracellular calcium, which in turn stimulates the production of prostaglandins and pro-matrix metalloproteinases. This signaling cascade ultimately enhances the uveoscleral outflow of aqueous humor.[1][2]
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. Pharmacological characterisation of the first non-peptide bradykinin B2 receptor agonist FR 190997: an in vitro study on human, rabbit and pig vascular B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FR-190997 Analogues: A Guide to Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of FR-190997 and its analogues, focusing on their potential as anticancer agents. This compound, a nonpeptide agonist of the bradykinin B2 receptor (B2R), has demonstrated significant antiproliferative effects, a paradoxical finding given that B2R stimulation is typically associated with cell growth pathways.[1] This guide summarizes the available experimental data, details the methodologies used in these studies, and visualizes the key pathways and workflows to support further research and development in this area.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of this compound and its analogues have been primarily evaluated in breast cancer cell lines. The data reveals that structural modifications to the this compound scaffold can lead to substantial increases in potency. A summary of the key findings is presented in the table below.
| Compound | Cell Line | IC50 / EC50 | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 0.08 µM (80 nM) | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | EC50: 80 nM | [1] | |
| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | IC50: 2.14 µM | ||
| Compound 10 | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 0.06 nM | |
| AZA-FR190997 | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 170 nM |
Key Observations:
-
This compound exhibits potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value in the nanomolar range.
-
The analogue designated as "Compound 10" demonstrates exceptionally high potency, with a sub-nanomolar IC50 value, making it significantly more active than the parent compound.
-
The "AZA-FR190997" analogue, where a nitrogen atom replaces an oxygen, also shows notable antiproliferative activity.[1]
Experimental Protocols
The following outlines the general methodologies employed in determining the antiproliferative activity of this compound and its analogues.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive), are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
Antiproliferative Activity Assay (e.g., MTT or SRB Assay)
A standard protocol for assessing cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay, is utilized.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogues). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Assay Procedure:
-
For MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For SRB Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in evaluating these compounds and their proposed mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for assessing the antiproliferative activity of this compound analogues.
The antiproliferative effect of this compound, a B2R agonist, is considered paradoxical because B2R activation is typically linked to pro-proliferative signaling pathways like the ERK pathway. The proposed mechanism to explain this discrepancy involves a dual mode of action.
Caption: Proposed dual mechanism for the antiproliferative activity of this compound.
This proposed dual mechanism suggests that while this compound is an agonist at the cell surface, its ultimate effect is antiproliferative due to the subsequent internalization and degradation of the B2 receptor, which in turn prevents pro-proliferative signaling that may occur from endosomal compartments. Further research is needed to fully elucidate the downstream signaling events that are inhibited.
This guide provides a snapshot of the current understanding of the antiproliferative activities of this compound and its analogues. The remarkable potency of some of these compounds warrants further investigation and development as potential cancer therapeutics.
References
Evaluating the Preclinical Safety Profile of FR-190997: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available preclinical safety data for FR-190997, a bradykinin B2 receptor partial agonist, in the context of its potential therapeutic applications in glaucoma and oncology. Due to the limited publicly available, formal toxicology data for this compound, this guide leverages reported pharmacodynamic effects and compares them against the established preclinical safety profiles of standard-of-care agents: Latanoprost for glaucoma, and Paclitaxel and Doxorubicin for oncology.
Executive Summary
This compound has demonstrated efficacy in preclinical models for lowering intraocular pressure and exhibiting antiproliferative activity. However, a comprehensive preclinical safety and toxicology program for this compound has not been extensively reported in the public domain. This guide summarizes the known preclinical effects of this compound and juxtaposes them with the well-documented safety profiles of Latanoprost, Paclitaxel, and Doxorubicin. The direct comparison is intended to provide a framework for evaluating the potential safety liabilities of this compound and to highlight areas where further investigation is warranted.
Preclinical Safety Data Comparison
The following tables summarize the available preclinical safety and toxicology data for this compound and its comparators. It is critical to note that the data for this compound are derived from pharmacodynamic studies and not from formal, guideline-compliant toxicology assessments.
Table 1: Comparison of Preclinical Safety Profiles - Glaucoma Indication
| Parameter | This compound | Latanoprost |
| Animal Models | Cynomolgus Monkeys, Rabbits | Rabbits, Dogs, Monkeys |
| Route of Administration | Topical (ocular) | Topical (ocular) |
| Key Safety-Related Findings | Ocular hypotension | Conjunctival hyperemia, increased iris pigmentation, reversible increase in palpebral fissure (monkeys)[1] |
| Ocular Irritation | Not reported in detail | Mild redness and lacrimation at high doses in rabbits.[2] Generally well-tolerated.[3] |
| Systemic Effects | Hypotensive response (intravenous administration in rats)[4] | No proven systemic effects at therapeutic doses.[3] |
| Carcinogenicity | No data available | Not carcinogenic in mice or rats via oral gavage.[2] |
| Mutagenicity | No data available | Negative in Ames test and other in vitro/in vivo assays.[2] |
Table 2: Comparison of Preclinical Safety Profiles - Oncology Indication
| Parameter | This compound | Paclitaxel | Doxorubicin |
| Animal Models | Mice, Rats | Mice, Rats, Rabbits | Mice, Rats, Dogs |
| Route of Administration | Subcutaneous, Intravenous | Intravenous, Intraperitoneal | Intravenous, Intraperitoneal |
| Acute Toxicity (LD50) | Not reported | LD50 in mice (i.v.) is approximately 31.3 mg/kg for Taxol formulation.[5] | Dose-limiting toxicities observed. |
| Repeat-Dose Toxicity | Not reported | Myelosuppression, neurotoxicity, alopecia, gastrointestinal toxicity.[6][7] | Myelosuppression, cardiotoxicity, gastrointestinal toxicity, alopecia.[8] |
| Key Organ Toxicities | Paw edema (subcutaneous, mice), Hypotension (intravenous, rats)[4] | Hematopoietic system, nervous system, reproductive system.[6] | Heart, hematopoietic system, gastrointestinal tract.[8][9] |
| Cardiotoxicity | Not reported | Not a primary toxicity. | Well-documented cumulative dose-dependent cardiotoxicity leading to heart failure in dogs.[9][10] |
| Genotoxicity | No data available | Clastogenic in vitro and in vivo. | Genotoxic and mutagenic. |
| Carcinogenicity | No data available | Not typically evaluated long-term due to indication. | Known to be carcinogenic. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety assessment of this compound are not publicly available. Below are representative protocols for key safety studies conducted for the comparator drugs, based on published literature.
Ocular Irritation Study (Latanoprost)
-
Objective: To assess the potential for ocular irritation of a test substance following a single instillation in the rabbit eye.
-
Animal Model: Albino rabbits.[11]
-
Procedure:
-
A pre-test examination of both eyes is conducted to ensure no pre-existing irritation.
-
A single dose of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[12]
-
The eyelids are held together for a brief period to prevent loss of the substance.
-
Ocular reactions (corneal opacity, iritis, conjunctival redness and chemosis) are scored at 1, 24, 48, and 72 hours, and on day 7 post-instillation using a standardized scoring system (e.g., Draize test).[12][13]
-
-
Data Analysis: The scores for each animal are summed to obtain a total irritation score. The substance is classified based on the severity and duration of the ocular reactions.
Acute Intravenous Toxicity Study (Paclitaxel)
-
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) and lethal dose (LD) of a substance after a single intravenous administration.
-
Animal Model: Rats (e.g., Sprague-Dawley).[6]
-
Procedure:
-
Animals are divided into several dose groups, including a vehicle control group.
-
A single dose of the test substance is administered intravenously.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).[14]
-
Body weight is recorded before and at intervals during the study.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
Hematological and biochemical parameters may be assessed.[6]
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods. The study identifies target organs of toxicity.
Repeat-Dose Cardiotoxicity Study (Doxorubicin)
-
Objective: To evaluate the potential for cumulative cardiotoxicity of a substance following repeated administration.
-
Animal Model: Dogs (e.g., Beagle).[9]
-
Procedure:
-
Animals are treated with the test substance (e.g., intravenously) on a defined schedule (e.g., once every three weeks for several cycles).[15]
-
Cardiac function is monitored throughout the study using methods such as electrocardiography (ECG) and echocardiography to assess parameters like ejection fraction.[2][10]
-
Clinical observations, body weight, and food consumption are recorded.
-
At the end of the study, a full necropsy is performed with a focus on the histopathological examination of the heart tissue to identify any drug-induced myocardial damage.[8]
-
-
Data Analysis: Changes in cardiac parameters over time are compared between treated and control groups. Histopathological findings are correlated with functional changes.
Visualizations
Signaling Pathway of this compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Toxicity studies of paclitaxel. (I)--Single dose intravenous toxicity in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Doxorubicin on Cardiac Function in Dogs: Ejection Fraction Changes and Heart Failure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Doxorubicin on Cardiac Function in Dogs: Ejection Fraction Changes and Heart Failure Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and subchronic toxicity analysis of surface modified paclitaxel attached hydroxyapatite and titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of FR-190997 Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent synthetic routes for the production of FR-190997, a potent and selective non-peptide bradykinin B2 receptor agonist. The objective of this document is to furnish researchers with the necessary data to evaluate the efficiency and practicality of each method for laboratory-scale synthesis and potential scale-up. We will delve into a comparative analysis of the original synthesis developed by Fujisawa and a more recent, improved methodology by Vachlioti et al.
Comparative Analysis of Synthesis Efficiency
The efficiency of a chemical synthesis is a critical factor in drug development, impacting cost, time, and environmental footprint. The two methods for producing this compound presented here differ significantly in their overall efficiency, as summarized in the table below.
| Parameter | Fujisawa Synthesis | Vachlioti et al. Synthesis |
| Total Number of Steps | 20 | 17 |
| Chromatographic Purifications | 13 | 0 |
| Overall Yield | 0.32% | ~8% |
| Key Features | Pioneering route, established proof-of-concept | Chromatography-free, improved yield, scalable |
Experimental Protocols
It is important to note that detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and work-up procedures for the complete synthesis of this compound are not fully detailed in the publicly available scientific literature. The following descriptions are summaries of the key strategic steps and reagents mentioned in the referenced publications.
Fujisawa Synthesis (Original Route)
The original synthesis of this compound by Fujisawa is a 20-step linear sequence that relies heavily on chromatographic purification.[1][2][3] This extensive use of chromatography presents challenges for large-scale production due to solvent consumption and time requirements. The synthesis involves the sequential construction of the three main components of the this compound molecule: the quinoline core, the dichlorobenzyl moiety, and the cinnamic acid derivative, followed by their coupling.
Key Stages:
-
Synthesis of the Quinoline Core: Construction of the substituted quinoline ring system through a multi-step sequence.
-
Preparation of the Dichlorobenzyl Intermediate: Synthesis of the 2,6-dichlorobenzyl fragment with the necessary functional groups for later coupling.
-
Assembly of the Cinnamic Acid Moiety: Preparation of the (E)-4-(N-methylcarbamoyl)cinnamic acid.
-
Coupling and Final Steps: A series of coupling reactions to connect the three fragments, followed by final modifications to yield this compound. The frequent need for purification by column chromatography after many of these steps contributes to the low overall yield.[1][2]
Vachlioti et al. Synthesis (Chromatography-Free Route)
A more recent and efficient approach developed by Vachlioti and colleagues streamlines the synthesis of this compound by reducing the number of steps to 17 and, most notably, eliminating the need for any chromatographic purification.[1][2] This was achieved through the careful selection of reactions that produce clean products and by designing a convergent synthesis that allows for the late-stage coupling of advanced intermediates. This route is designed to be more scalable and cost-effective.
Key Stages:
-
Convergent Synthesis Design: The synthesis is designed to build key fragments separately and then combine them near the end of the sequence, which generally improves overall yield.
-
Crystallization-Induced Purification: The intermediates and the final product are purified by crystallization, a more scalable and economical method than chromatography.
-
Improved Key Reactions: Optimization of key bond-forming reactions to minimize side products and facilitate purification.
-
Late-Stage Diversification: The synthetic design also allows for the easy modification of the cinnamic acid portion of the molecule in the final steps, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
Visualizing the Bradykinin B2 Receptor Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.
Caption: Bradykinin B2 receptor signaling cascade initiated by this compound.
Workflow Comparison of this compound Synthesis Methods
The following diagram illustrates the generalized workflows of the two synthetic routes, highlighting the key differences in their approaches.
References
Safety Operating Guide
Personal protective equipment for handling FR-190997
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling FR-190997. The following procedures are based on general laboratory safety protocols for potent, biologically active small molecules, as specific safety data for this compound is not publicly available.
I. Compound Overview and Quantitative Data
This compound is a selective, nonpeptide partial agonist of the bradykinin B2 receptor (B2R).[1] It has been investigated for its potential in lowering intraocular pressure and for its antiproliferative effects in cancer cell lines.[2][3]
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| B2 Receptor Affinity (Ki) | 9.8 nM | Human cloned B2-receptor | [1] |
| EC50 (Intracellular Ca2+ mobilization) | 155 nM | Human ocular cells (nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | [1] |
| EC50 (Prostaglandin Production) | 15-19 nM | Human ciliary muscle and trabecular meshwork cells | [1] |
| EC50 (Antiproliferative Activity) | 80 nM | MDA-MB-231 (triple-negative breast cancer) | [2][4] |
| IC50 (Antiproliferative Activity) | 2.14 µM | MCF-7 (breast cancer) | [5] |
| IC50 (Antiproliferative Activity) | 0.08 µM | MDA-MBA-231 (triple-negative breast cancer) |[5] |
II. Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent, biologically active compound, appropriate personal protective equipment (PPE) must be worn at all times to minimize exposure.[6][7]
A. Engineering Controls:
-
Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Ventilation: Ensure adequate general laboratory ventilation.
B. Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield should be worn when there is a risk of splashing.[6]
-
Hand Protection: Wear nitrile gloves. For prolonged handling or when working with larger quantities, consider double-gloving. Change gloves immediately if they become contaminated.
-
Respiratory Protection: For handling powders outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter would be necessary.[8]
-
Body Protection: A standard laboratory coat is required.[6] When handling larger quantities, a chemically resistant apron or coveralls may be appropriate.
C. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid direct contact with skin, eyes, and clothing.
III. Experimental Protocols
A. General Workflow for in vitro Cell-Based Assays:
The following is a generalized workflow for conducting an in vitro experiment with this compound.
B. Example Protocol: Inositol Phosphate (IP) Production Assay
This protocol is based on methodologies used to assess B2 receptor activation.[9]
-
Cell Culture: Stably transfected CHO DUKX-B11 cells with human wild-type or mutated B2 receptors are cultured.
-
Labeling: Cells are incubated with [3H]myo-inositol in inositol-free medium to label the phosphoinositide pools.
-
Stimulation: The cells are washed and then stimulated with varying concentrations of this compound for a defined period.
-
Extraction: The reaction is stopped with an ice-cold mixture of methanol and 0.1 N HCl.
-
Separation: The samples are applied to a Bio-Rad AG1X8 column. Free inositol is removed by washing with ammonium formate in sodium tetraborate.
-
Elution: Total [3H]inositol phosphates are eluted with ammonium formate in formic acid.
-
Quantification: The radioactivity in the eluates is measured using a liquid β-scintillation counter.
IV. Signaling Pathway
This compound acts as a partial agonist at the bradykinin B2 receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]) and can lead to the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs).[1]
V. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a labeled, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
B. Decontamination:
-
Work surfaces should be decontaminated after handling the compound. A suitable detergent solution followed by a 70% ethanol or isopropanol wipe-down is a general practice for many small molecules.
C. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10] Follow all local, state, and federal regulations for the disposal of chemical waste.[11] Ensure waste containers are properly labeled with the chemical name and associated hazards.[12]
Disclaimer: This guide is intended to provide essential safety and handling information based on the available scientific literature and general laboratory safety principles. A formal Material Safety Data Sheet (MSDS) for this compound was not found. Researchers must always consult their institution's specific safety protocols and conduct a risk assessment before beginning any new experimental work.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helios.eie.gr [helios.eie.gr]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal protection – Comitè de Bioseguretat [ub.edu]
- 7. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Certification of EPIs (Personal Protective Equipment) [eurocontrol.apave.com]
- 9. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. Pardon Our Interruption [rltinstitute.novartis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
